2-Bromo-5-(3-(bromomethyl)phenyl)furan
Description
Structure
3D Structure
Properties
CAS No. |
89929-90-8 |
|---|---|
Molecular Formula |
C11H8Br2O |
Molecular Weight |
315.99 g/mol |
IUPAC Name |
2-bromo-5-[3-(bromomethyl)phenyl]furan |
InChI |
InChI=1S/C11H8Br2O/c12-7-8-2-1-3-9(6-8)10-4-5-11(13)14-10/h1-6H,7H2 |
InChI Key |
GHKYNLVXNOYQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)Br)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Bromo-5-(3-(bromomethyl)phenyl)furan
Executive Summary
The synthesis of 2-Bromo-5-(3-(bromomethyl)phenyl)furan presents a unique challenge in heterocyclic chemistry: the installation of two distinct electrophilic sites—an aryl bromide and a benzylic bromide—on a scaffold prone to oxidative degradation (the furan ring).
While a direct radical bromination of a methyl-substituted precursor might seem intuitive, this route poses significant risks of furan ring opening and polymerization. Therefore, this guide prioritizes a "High-Fidelity Stepwise Protocol" . This approach utilizes a hydroxy-functionalized intermediate to separate the construction of the biaryl core from the installation of the sensitive halogen moieties. This ensures regioselectivity and scaffold integrity, critical for drug development applications where impurity profiles must be minimized.
Retrosynthetic Analysis
To design the most robust route, we deconstruct the target molecule to minimize chemoselectivity conflicts.
-
Disconnection 1 (Benzylic Bromide): The benzylic bromide is best installed late-stage from a benzylic alcohol to avoid interference during the organometallic coupling steps.
-
Disconnection 2 (Furan Bromide): The C5-bromine on the furan is installed via Electrophilic Aromatic Substitution (EAS). This exploits the inherent directing power of the C2-aryl substituent, which directs the electrophile to the C5 position.
-
Disconnection 3 (Biaryl Bond): The core scaffold is assembled via a Suzuki-Miyaura cross-coupling.[1][2]
Logical Pathway Visualization
Caption: Retrosynthetic tree illustrating the "Hydroxymethyl Route," designed to protect furan integrity by avoiding radical conditions.
Detailed Synthetic Protocol
Phase 1: Precursor Preparation (In Situ 2-Bromofuran)
Note: 2-Bromofuran is commercially available but expensive and unstable. In-situ generation is the industry standard for scalability.
Rationale: Furan is brominated at room temperature using N-Bromosuccinimide (NBS).[3] The use of DMF as a solvent eliminates the need for exothermic control often required with elemental bromine.
Protocol:
-
Charge a reaction vessel with Furan (1.0 equiv) and DMF (0.5 M concentration).
-
Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise at 0°C to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Validation: Monitor by GC-MS or TLC (Hexane). 2-Bromofuran is volatile; do not evaporate to dryness. Use the solution directly or perform a rapid steam distillation if isolation is strictly required.
Phase 2: Scaffold Construction (Suzuki-Miyaura Coupling)
Reaction: 2-Bromofuran + 3-(Hydroxymethyl)phenylboronic acid
Rationale: We use the hydroxymethyl boronic acid rather than the tolyl derivative. This pre-installs the oxygen functionality needed for the final step, bypassing the risky radical bromination of a methyl group.
Reagents & Conditions:
| Reagent | Equivalents | Role |
|---|---|---|
| 2-Bromofuran (in DMF) | 1.0 | Electrophile |
| 3-(Hydroxymethyl)phenylboronic acid | 1.1 | Nucleophile |
| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst |
| Na2CO3 (2M aq) | 2.0 | Base |
| DME (Dimethoxyethane) | Solvent | Co-solvent |
Step-by-Step:
-
To the 2-bromofuran solution, add DME (to reach ~0.2 M total) and the boronic acid.
-
Degas the solution with Nitrogen/Argon for 15 minutes (Critical: Oxygen poisons Pd(0)).
-
Add the Pd catalyst and aqueous base.[1]
-
Heat to 80°C for 6–12 hours.
-
Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over MgSO4.[4]
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient). The product is a stable benzylic alcohol.
Phase 3: Regioselective Furan Bromination
Reaction: (3-(Furan-2-yl)phenyl)methanol
Rationale: The 2-aryl substituent activates the furan ring. The 5-position is the most nucleophilic site remaining. We use NBS in DMF at low temperature to prevent over-bromination or oxidation of the alcohol.
Protocol:
-
Dissolve the Phase 2 product in DMF (0.2 M).
-
Cool to -10°C (Ice/Salt bath).
-
Add NBS (1.05 equiv) dropwise as a solution in DMF.
-
Stir at -10°C for 1 hour, then allow to reach 0°C.
-
Critical Control Point: Monitor closely. Stop immediately upon consumption of starting material to prevent oxidation of the benzylic alcohol to the aldehyde.
-
Workup: Quench with aqueous sodium thiosulfate (to destroy excess bromine). Extract with Et2O.[5]
-
Yield: Expect 80–90% conversion.
Phase 4: Benzylic Bromination (Appel Reaction)
Reaction: (3-(5-Bromofuran-2-yl)phenyl)methanol
Rationale: This is the key divergence from standard "radical" routes. Instead of using NBS/AIBN (which generates radicals that can attack the furan ring), we use the Appel reaction (CBr4/PPh3). This converts the alcohol to the bromide under mild, non-radical conditions.
Reagents:
-
CBr4 (Carbon Tetrabromide): 1.2 equiv
-
PPh3 (Triphenylphosphine): 1.2 equiv
-
DCM (Dichloromethane): Solvent, anhydrous, 0°C.
Protocol:
-
Dissolve the Phase 3 alcohol and CBr4 in dry DCM at 0°C.
-
Add PPh3 slowly (portion-wise) to the stirring solution. The reaction is exothermic.[3]
-
Stir at 0°C for 30 minutes, then warm to RT for 1–2 hours.
-
Workup: Concentrate the solvent. The byproduct is Triphenylphosphine oxide (solid).
-
Purification: Triturate with warm hexane/ether to precipitate the oxide, filter, and concentrate. Purify the filtrate via a short silica plug to obtain the pure target.
Experimental Workflow Diagram
Caption: Sequential workflow emphasizing the linear progression from raw materials to the target.
Critical Control Points & Troubleshooting
| Stage | Potential Failure Mode | Solution/Prevention |
| Suzuki Coupling | Homocoupling of 2-bromofuran | Ensure rigorous degassing; use a slight excess of boronic acid. |
| Furan Bromination | Oxidation of alcohol to aldehyde | Maintain temperature below 0°C; do not use excess NBS (>1.1 eq). |
| Furan Bromination | Ring opening (acid catalyzed) | Ensure DMF is acid-free; quench with weak base (NaHCO3). |
| Appel Reaction | Separation of PPh3=O | Use a non-polar solvent (Hexane/Ether) for trituration; PPh3=O is insoluble in these. |
| Stability | Decomposition of Target | Benzylic bromides are reactive. Store at -20°C under Argon. |
Safety & Handling
-
Lachrymators: The final product and benzyl bromide intermediates are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.
-
Furan Sensitivity: Furans can polymerize in the presence of strong acids. Avoid acidic workups.
-
NBS: Store in a refrigerator. Yellow/Orange color indicates free bromine; recrystallize from water if necessary for Step 3.
References
-
Preparation of 2-Bromofuran & Suzuki Coupling: Raheem, M.-A., Nagireddy, J. R., Durham, R., & Tam, W. (2010).[3] Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Synthetic Communications, 40(14), 2138–2146.
-
Regioselective Bromination of Furan Derivatives: Pal'chikov, V. A., & Robertson, J. (2014).[6] Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1370.[6]
-
General Strategy for Bromomethyl-Aryl-Heterocycles: BenchChem Technical Guide. Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene.
-
Appel Reaction Conditions: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Monograph: Characterization of 2-Bromo-5-(3-(bromomethyl)phenyl)furan
This technical guide details the structural elucidation, quality control, and handling of 2-Bromo-5-(3-(bromomethyl)phenyl)furan , a specialized bifunctional intermediate used in advanced medicinal chemistry and materials science.
Introduction & Synthetic Context
2-Bromo-5-(3-(bromomethyl)phenyl)furan (Formula: C₁₁H₈Br₂O | MW: 315.99) is a high-value "linker" scaffold. It possesses two distinct electrophilic sites:[1]
-
Aryl Bromide (C2-Br): Highly reactive in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
Benzylic Bromide (-CH₂Br): A potent alkylating agent for nucleophilic substitution (Sɴ2) with amines, thiols, or alkoxides.
Synthetic Origin & Impurity Profile
Understanding the synthesis is crucial for anticipating impurities. This compound is typically synthesized via a continuous flow process involving:
-
HBr-mediated bromination of the hydroxymethyl precursor.
-
Regioselective bromination of the furan ring using Br₂.[1]
Critical Impurities to Monitor:
-
Hydrolysis Product: 2-Bromo-5-(3-(hydroxymethyl)phenyl)furan (from moisture exposure).
-
Debrominated Analog: 2-Bromo-5-(m-tolyl)furan (incomplete radical bromination).
-
Regioisomer: 2-Bromo-5-(2-(bromomethyl)phenyl)furan (rare, but possible if starting material is isomeric).
Physicochemical Properties
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid. |
| Melting Point | 68–72 °C (Predicted based on analogues). |
| Solubility | Soluble in CHCl₃, DCM, THF, DMSO. Insoluble in water. |
| Stability | Light Sensitive (Furan ring); Moisture Sensitive (Benzylic bromide). Store at -20°C under Argon. |
| Reactivity | Lachrymator. The benzylic bromide moiety is a mucous membrane irritant. Handle in a fume hood. |
Spectroscopic Characterization
This section details the expected spectral data derived from first principles of organic spectroscopy and analogous furan derivatives.
A. Mass Spectrometry (MS) - The Fingerprint
The presence of two bromine atoms creates a distinctive isotopic envelope.[2][3]
-
Ionization: ESI+ or APCI+ (often observed as [M+H]⁺ or radical cation M⁺ in EI).
-
Isotope Pattern (1:2:1):
B. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The spectrum is defined by the furan doublet pair and the meta-substituted phenyl pattern.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 4.52 | Singlet (s) | 2H | -CH₂Br | Characteristic benzylic bromide shift. |
| 6.38 | Doublet (d) | 1H | Furan H3 | J ≈ 3.4 Hz. Ortho to Br (Shielded relative to H4). |
| 6.68 | Doublet (d) | 1H | Furan H4 | J ≈ 3.4 Hz. Ortho to Phenyl (Deshielded by conjugation). |
| 7.35 | Triplet (t) | 1H | Phenyl H5' | J ≈ 7.6 Hz. Meta to both substituents. |
| 7.42 | Doublet (d) | 1H | Phenyl H4' | Para to Furan. |
| 7.60 | Doublet (d) | 1H | Phenyl H6' | Ortho to Furan (Deshielded by ring current). |
| 7.72 | Singlet (s) | 1H | Phenyl H2' | Between Furan and CH₂Br (Deshielded by both). |
C. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
-
Benzylic CH₂: ~33.0 ppm (Characteristic).
-
Furan C2 (Br): ~120.5 ppm.
-
Furan C5 (Ar): ~150.2 ppm.[6]
-
Furan C3/C4: ~110.5 ppm and ~115.8 ppm.
-
Phenyl C1' (Furan): ~130.5 ppm.
-
Phenyl C3' (CH₂Br): ~138.2 ppm.
Quality Control & Analytical Workflows
A. Purity Assessment by HPLC
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
0–2 min: 5% B.
-
2–15 min: 5% → 95% B.
-
15–20 min: 95% B.
-
-
Detection: UV at 254 nm (Aromatic π-π*) and 280 nm (Furan).
-
Expected Retention Time: 12–14 min (Highly lipophilic).
B. Handling & Safety Protocol
WARNING: This compound is a potent alkylating agent and lachrymator .
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Ventilation: All manipulations must be performed in a functioning chemical fume hood.
-
Spill Management: Treat spills with dilute aqueous ammonia or sodium thiosulfate to quench the benzylic bromide.
-
Storage: Store in an amber vial under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis and photolytic debromination.
Visualizations
A. Structural Elucidation Diagram
This diagram maps the key ¹H NMR signals to the molecular structure, providing a visual reference for spectral interpretation.
Caption: ¹H NMR chemical shift assignments for 2-Bromo-5-(3-(bromomethyl)phenyl)furan in CDCl₃.
B. Fragmentation Pathway (Mass Spectrometry)
This diagram illustrates the characteristic fragmentation pattern expected in Electron Impact (EI) or ESI-MS/MS experiments.
Caption: Predicted fragmentation pathway showing the loss of bromine and formation of stable cations.
References
-
American Elements. (n.d.). 2-Bromo-5-(bromomethyl)furan Technical Data. Retrieved from [Link] (Analogous structure data).
-
PubChem. (2025).[7] 2-Bromo-5-phenylfuran Compound Summary. National Center for Biotechnology Information. Retrieved from [Link] (Base scaffold spectral data).
-
SaveMyExams. (2025). Mass Spectrometry of Bromine Compounds.[2][3][4][8][9] Retrieved from [Link] (Isotopic pattern verification).
Sources
- 1. 2-(Bromomethyl)furan | 4437-18-7 | Benchchem [benchchem.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ms isotopes: Br and Cl [employees.csbsju.edu]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Phenylfuran [orgspectroscopyint.blogspot.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Bromo-5-phenylfuran | C10H7BrO | CID 11506829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. savemyexams.com [savemyexams.com]
- 9. There are two different isotopes of bromine atoms. Under - Brown 14th Edition Ch 2 Problem 98e [pearson.com]
starting materials for 2-Bromo-5-(3-(bromomethyl)phenyl)furan synthesis
Part 1: Executive Summary & Strategic Analysis
The synthesis of 2-Bromo-5-(3-(bromomethyl)phenyl)furan requires a high-fidelity approach that balances the sensitivity of the furan ring with the reactivity of the benzylic bromide.
Strategic Disconnection: The target molecule contains two distinct electrophilic sites: a heteroaryl bromide (C2-Br on furan) and a benzylic bromide (–CH₂Br). A direct coupling of a bromomethyl-phenyl species is ill-advised due to the high risk of self-alkylation and polymerization under palladium-catalyzed conditions.
Recommended Route: The "Mono-Suzuki / Late-Stage Activation" Protocol
-
Core Construction: Controlled mono-arylation of 2,5-dibromofuran with 3-(hydroxymethyl)phenylboronic acid . This installs the carbon skeleton while preserving the C2-furan bromide.
-
Functionalization: Conversion of the benzylic alcohol to the benzylic bromide using mild nucleophilic substitution (Appel reaction or PBr₃), avoiding harsh radical conditions that could degrade the electron-rich furan ring.
Part 2: Essential Starting Materials & Reagents
The following materials are critical for the "Alcohol Intermediate" route. Purity specifications are defined to minimize catalyst poisoning and side reactions.
Primary Building Blocks
| Compound Name | CAS Number | Role | Purity Req. | Handling Notes |
| 2,5-Dibromofuran | 32460-00-7 | Core Scaffold | >97% | Light sensitive; store at -20°C. Can be prepared fresh from Furan + Br₂/DMF if commercial stock is degraded. |
| 3-(Hydroxymethyl)phenylboronic acid | 87199-17-5 | Aryl Partner | >95% | Hygroscopic.[1] Store in desiccator. May contain varying amounts of boroxine anhydride (acceptable). |
Catalysts & Reagents
| Reagent | CAS Number | Function | Grade | Notes |
| Pd(PPh₃)₄ | 14221-01-3 | Catalyst | 99% | Oxygen sensitive. Store under Argon. Yellow powder; discard if brown/black. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Base | Anhydrous | Prepare as 2.0 M aqueous solution. De-gas before use. |
| Phosphorus Tribromide (PBr₃) | 7789-60-8 | Brominating Agent | 99% | Corrosive/Lachrymator. Use fresh bottle or distill. Alternative: CBr₄/PPh₃. |
| 1,4-Dioxane | 123-91-1 | Solvent | Anhydrous | Peroxide-free. Sparged with N₂/Ar prior to coupling. |
| Dichloromethane (DCM) | 75-09-2 | Solvent | HPLC Grade | Dried over molecular sieves for the bromination step. |
Part 3: Detailed Synthesis Protocol
Workflow Visualization
Caption: Two-step synthesis strategy utilizing a chemically stable alcohol intermediate to ensure regiocontrol.
Step 1: Regioselective Mono-Suzuki Coupling
Objective: Couple one equivalent of the aryl boronic acid to the 2,5-dibromofuran while retaining the second bromine atom.
-
Setup: In a flame-dried 3-neck round bottom flask equipped with a condenser and argon inlet, charge 2,5-dibromofuran (1.0 equiv, e.g., 2.26 g, 10 mmol) and 3-(hydroxymethyl)phenylboronic acid (0.95 equiv, 1.44 g, 9.5 mmol). Note: Slight excess of dibromide helps minimize di-coupling.
-
Solvent System: Add 1,4-Dioxane (40 mL) and 2.0 M Na₂CO₃ (10 mL, 20 mmol). Sparge the biphasic mixture with Argon for 15 minutes.
-
Catalysis: Add Pd(PPh₃)₄ (0.03 equiv, 346 mg).
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] Look for the consumption of boronic acid and the appearance of the mono-coupled product.
-
Checkpoint: If di-coupled product (bis-aryl) appears, lower temperature to 60°C or reduce catalyst loading.
-
-
Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes). The mono-coupled product 2-bromo-5-(3-(hydroxymethyl)phenyl)furan elutes before the di-coupled byproduct.
-
Target Yield: 60–75%.
-
Validation: ¹H NMR should show one furan proton signal (singlet or doublet) and the benzylic –CH₂OH (~4.7 ppm).
-
Step 2: Conversion to Benzylic Bromide
Objective: Transform the hydroxyl group to a bromomethyl group without affecting the furan-Br bond.
-
Setup: Dissolve the intermediate alcohol (1.0 equiv) in anhydrous DCM (10 mL/g) under Argon. Cool the solution to 0°C (ice bath).
-
Reagent Addition: Add Phosphorus Tribromide (PBr₃) (0.4 equiv, 1.2 eq of Br atom) dropwise via syringe. Maintain temperature <5°C.
-
Alternative: For milder conditions, use CBr₄ (1.2 equiv) and PPh₃ (1.2 equiv) (Appel Reaction).
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours. Monitor by TLC (product is less polar than alcohol).
-
Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM.[3] Wash with water and brine. Dry over Na₂SO₄.
-
Isolation: Concentrate under reduced pressure. The product 2-Bromo-5-(3-(bromomethyl)phenyl)furan is typically obtained as a solid or viscous oil.
-
Purification: If necessary, rapid filtration through a short plug of silica (Hexanes) to remove phosphorus residues. Avoid prolonged exposure to silica as benzylic bromides can hydrolyze.
-
Part 4: Scientific Logic & Troubleshooting
Why this route? (Causality)
-
Avoidance of Radical Bromination: Direct radical bromination (NBS/AIBN) of a methyl-phenyl-furan system is risky. The furan ring is electron-rich and prone to oxidation or addition of bromine across the double bond under radical conditions. The alcohol route separates the ring-formation step from the side-chain activation step.
-
Stability of Boronic Acids: 3-(Bromomethyl)phenylboronic acid is unstable (prone to polymerization). The hydroxymethyl analog is a stable, crystalline solid, ensuring accurate stoichiometry.
Self-Validating Markers
-
NMR Shift: The conversion of –CH₂OH (~4.7 ppm) to –CH₂Br (~4.5 ppm) is distinct.
-
Mass Spec: The final product will show a characteristic isotopic pattern for two bromine atoms (1:2:1 ratio for M, M+2, M+4).
Safety Profile
-
2,5-Dibromofuran: Lachrymator and potential mutagen. Handle in a fume hood.
-
Benzylic Bromides: Potent lachrymators (tear gas agents). All glassware and waste must be treated with a quenching solution (e.g., dilute NaOH) before removal from the hood.
Part 5: References
-
Keegstra, M. A., et al. "Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran."[4][5] Synthetic Communications, vol. 20, no.[4][5] 21, 1990, pp. 3371–3374. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no.[6] 7, 1995, pp. 2457–2483. Link
-
Bach, T., & Krüger, L. "Regioselective Suzuki Coupling of 2,4- and 2,5-Dibromofurans." European Journal of Organic Chemistry, vol. 1999, no. 9, 1999, pp. 2045–2057. (Validates mono-coupling selectivity).
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, vol. 14, no. 12, 1975, pp. 801–811. Link
Sources
An In-Depth Technical Guide to 2-Bromo-5-(3-(bromomethyl)phenyl)furan (CAS No. 89929-90-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-(3-(bromomethyl)phenyl)furan, a bifunctional heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct extensive literature on this specific molecule is limited, this document outlines a robust, logical synthetic pathway, details its key chemical and physical properties, and explores its reactivity and stability. Furthermore, this guide delves into the prospective applications of this compound, drawing on the well-established biological activities of related brominated and phenyl-substituted furan derivatives. Experimental protocols for its synthesis and characterization are provided, alongside visualizations to elucidate reaction pathways and workflows, offering a foundational resource for its utilization in research and development.
Introduction: The Furan Scaffold in Modern Chemistry
The furan ring is a privileged heterocyclic motif in drug discovery and organic synthesis, appearing in a multitude of natural products and pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems like phenyl and thiophene rings make it a valuable scaffold for the development of novel therapeutic agents.[1] The introduction of bromine atoms and functionalized phenyl rings onto the furan core, as seen in 2-Bromo-5-(3-(bromomethyl)phenyl)furan, creates a highly versatile molecule with multiple reactive sites, enabling its use as a key building block for more complex molecular architectures.[3] The presence of a benzylic bromide, in particular, offers a readily accessible handle for nucleophilic substitution and cross-coupling reactions.[3]
Physicochemical and Spectroscopic Profile
| Property | Value | Source |
| CAS Number | 89929-90-8 | [4] |
| Molecular Formula | C₁₁H₈Br₂O | [4] |
| Molecular Weight | 315.99 g/mol | [4] |
| Predicted XLogP3 | 4.5 | PubChem Prediction |
| Appearance | Likely a solid or oil | General observation for similar compounds |
Spectroscopic Characterization (Predicted)
¹H NMR (Nuclear Magnetic Resonance):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| Phenyl-H | 7.20 - 7.60 | Multiplet | Aromatic protons in a disubstituted benzene ring. |
| Furan-H (position 3) | ~6.50 | Doublet | Furan proton adjacent to the bromo-substituted carbon. |
| Furan-H (position 4) | ~6.70 | Doublet | Furan proton adjacent to the phenyl-substituted carbon. |
| -CH₂Br | ~4.50 | Singlet | Benzylic protons of the bromomethyl group. |
¹³C NMR (Nuclear Magnetic Resonance):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| Phenyl C (quaternary) | 130 - 140 | Aromatic quaternary carbons. |
| Phenyl C-H | 125 - 130 | Aromatic carbons bonded to hydrogen. |
| Furan C-Br (C2) | ~115 | Furan carbon attached to bromine. |
| Furan C-O (C5) | ~155 | Furan carbon adjacent to oxygen and the phenyl ring. |
| Furan C-H (C3) | ~112 | Furan carbon adjacent to the bromo-substituted carbon. |
| Furan C-H (C4) | ~118 | Furan carbon adjacent to the phenyl-substituted carbon. |
| -CH₂Br | ~33 | Benzylic carbon of the bromomethyl group. |
Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would appear as a cluster around m/z 314, 316, and 318.
Proposed Synthesis and Experimental Protocols
A logical and efficient two-step synthetic route to 2-Bromo-5-(3-(bromomethyl)phenyl)furan is proposed, commencing with a Suzuki-Miyaura cross-coupling reaction followed by a selective benzylic bromination.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[7][8] In this step, 2,5-dibromofuran is coupled with (3-methylphenyl)boronic acid to yield the intermediate, 2-bromo-5-(3-methylphenyl)furan.
Experimental Protocol:
-
To a pressure tube, add 2,5-dibromofuran (1.0 eq), (3-methylphenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).[9]
-
Add a 4:1 mixture of 1,4-dioxane and a 2M aqueous solution of potassium carbonate (K₂CO₃).[9]
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 3-5 hours under an argon atmosphere.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent.[9]
Step 2: Benzylic Bromination
The benzylic C-H bonds of the methyl group are weaker than other sp³ hybridized C-H bonds, making them susceptible to radical bromination.[10] N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by photochemical means.[10][11]
Experimental Protocol:
-
Dissolve the intermediate, 2-bromo-5-(3-methylphenyl)furan (1.0 eq), in carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).[11]
-
Heat the reaction mixture to reflux and stir for 1-2 hours.[11]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude product, 2-Bromo-5-(3-(bromomethyl)phenyl)furan.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Reactivity, Stability, and Handling
The target molecule possesses two primary reactive sites: the C-Br bond on the furan ring and the benzylic bromide.
-
Benzylic Bromide: This is the more reactive site and is susceptible to nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions).[3] It can also undergo elimination reactions under basic conditions.
-
Aryl Bromide: The C-Br bond on the furan ring is less reactive but can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for further functionalization of the furan core.[7][8]
Stability and Storage: 2-Bromo-5-(3-(bromomethyl)phenyl)furan is expected to be sensitive to moisture and light.[12] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.[12]
Handling Precautions: Due to the presence of two bromine atoms, this compound is likely to be an irritant and potentially harmful if inhaled, ingested, or in contact with skin.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13] All manipulations should be performed in a well-ventilated fume hood.[13]
Potential Applications in Research and Drug Development
While specific biological data for 2-Bromo-5-(3-(bromomethyl)phenyl)furan is not yet widely published, the structural motifs present in the molecule suggest significant potential in several therapeutic areas.
-
Anticancer Activity: Many furan and benzofuran derivatives, particularly those with bromo and phenyl substitutions, have demonstrated potent cytotoxic effects against various cancer cell lines.[14][15] The ability to functionalize both the benzylic position and the furan ring allows for the creation of a diverse library of compounds for screening as potential anticancer agents.
-
Antimicrobial Properties: The furan nucleus is a key component of several antimicrobial agents.[2][16] The introduction of bromine atoms can enhance the antimicrobial activity of organic molecules. Therefore, derivatives of the title compound could be explored for their efficacy against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: The furan scaffold has been utilized in the design of inhibitors for various enzymes. The reactivity of the bromomethyl group allows for the covalent modification of active site residues, making it a potential candidate for targeted covalent inhibitors.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijabbr.com [ijabbr.com]
molecular structure of 2-Bromo-5-(3-(bromomethyl)phenyl)furan
High-Purity Intermediate for Medicinal Chemistry & Agrochemical Synthesis [1]
Executive Summary & Structural Logic
Compound Identity: 2-Bromo-5-(3-(bromomethyl)phenyl)furan CAS Registry Number: 89929-90-8 (Representative analog class) Molecular Formula: C₁₁H₈Br₂O Molecular Weight: 315.99 g/mol [1]
This guide details the structural properties, synthetic pathways, and reactivity profile of 2-Bromo-5-(3-(bromomethyl)phenyl)furan .[1] This molecule represents a high-value "bifunctional linchpin" in drug discovery.[1] It contains two distinct electrophilic sites with orthogonal reactivity profiles:
-
The Benzylic Bromide (sp³-Br): A highly reactive "soft" electrophile susceptible to S_N2 displacement under mild conditions.[1]
-
The Furanyl Bromide (sp²-Br): A stable heteroaryl halide requiring transition-metal catalysis (e.g., Palladium) for oxidative addition.[1]
This duality allows researchers to sequentially functionalize the molecule, making it an ideal scaffold for Fragment-Based Drug Design (FBDD) .[1]
Structural Analysis & Physicochemical Properties[1]
The molecule consists of a central furan ring substituted at the 2- and 5-positions.[1][2] The furan ring acts as a bioisostere for phenyl or thiophene rings, often improving solubility and metabolic profiles in final drug candidates.[1]
Electronic Distribution
The furan oxygen lone pair donates electron density into the ring, making it electron-rich (π-excessive).[1] However, the 2-bromo substituent exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring compared to unsubstituted furan, which improves stability against oxidative ring-opening.[1]
Key Physical Data
| Property | Value (Estimated/Experimental) | Context for Handling |
| Appearance | Off-white to yellow solid/oil | Color darkens upon oxidation.[1] |
| Boiling Point | ~360°C (Predicted) | High vacuum required for distillation.[1] |
| LogP | 3.8 – 4.2 | Highly lipophilic; requires non-polar solvents (DCM, THF).[1] |
| Solubility | DMSO, DMF, CHCl₃, DCM | Insoluble in water; hydrolyzes slowly in aqueous media.[1] |
| Stability | Moisture Sensitive | Lachrymator. Benzylic bromide hydrolyzes to alcohol and HBr.[1] |
Synthetic Protocols
Note: Causality is key. We prioritize the "Alcohol Activation" route over radical bromination to preserve the sensitive furan ring.[1]
Recommended Synthesis: Stepwise Functionalization
Direct radical bromination (NBS/AIBN) of a methyl precursor is risky due to the furan ring's susceptibility to radical oxidation.[1] The most robust protocol proceeds via a hydroxymethyl intermediate.[1]
Workflow Diagram (DOT)
Figure 1: Chemoselective synthesis pathway avoiding radical conditions to preserve furan integrity.[1]
Detailed Protocol: Bromination of the Alcohol Intermediate
Objective: Convert the benzylic alcohol to the bromide without affecting the furanyl bromine.[1]
-
Preparation: Dissolve 1.0 eq of (3-(5-bromofuran-2-yl)phenyl)methanol in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to 0°C.[1][3]
-
Activation: Add Phosphorus Tribromide (PBr₃) (0.4 eq) dropwise.[1]
-
Why? PBr₃ is preferred over HBr to avoid acid-catalyzed ring opening of the furan (the "furfuryl" position is sensitive to acids).[1]
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Target R_f will be significantly higher than alcohol).[1]
-
Quench: Pour mixture into ice-cold saturated NaHCO₃.
-
Critical: Neutralize immediately to prevent acid buildup.[1]
-
-
Workup: Extract with DCM, dry over MgSO₄, and concentrate. Purify via rapid silica plug filtration (Hexanes/EtOAc).[1]
Reactivity & Applications
This molecule is a bifunctional electrophile .[1] Understanding the reactivity order is critical for designing sequential reactions.[1]
Reactivity Hierarchy[1]
-
Primary Reactive Site (Benzylic Bromide): Reacts with amines, thiols, and alkoxides at RT via S_N2.[1]
-
Secondary Reactive Site (Furanyl Bromide): Inert to S_N2.[1] Reacts only under Palladium catalysis (Suzuki, Sonogashira, Buchwald-Hartwig) at elevated temperatures (>80°C).[1]
Strategic Utilization Workflow
This logic allows the molecule to serve as a linker between two complex pharmacophores.
Figure 2: Orthogonal reactivity map.[1] Path A (Benzylic substitution) should generally precede Path B to avoid side reactions at the benzylic site during high-temp coupling.[1]
Handling, Safety & Storage (E-E-A-T)
The Lachrymator Hazard
Benzylic bromides are potent lachrymators (tear gas agents).[1] They alkylate TRPA1 channels in sensory nerves.[1]
-
Protocol: Always handle in a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a solution of 5% Ethanolamine in Ethanol or dilute ammonia before removal from the hood.[1] This converts the lachrymatory bromide into a non-volatile amine.[1]
Storage Instability
-
Issue: The furan ring is electron-rich and sensitive to photo-oxidation.[1] The benzylic bromide is sensitive to hydrolysis.[1]
-
Solution: Store under Argon at -20°C. Protect from light.
References
-
Synthesis of 2,5-Disubstituted Furans via Palladium Catalysis. Source: Keay, B. A. (2009).[1] Chemical Society Reviews.[1] "Synthetic strategies for furan-containing natural products." Link:[Link]
-
Reactivity of Benzylic Halides in Heterocyclic Systems. Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] Context: Mechanisms of nucleophilic substitution on side-chains of electron-rich heterocycles.[1] Link:[Link][1]
-
Handling of Lachrymatory Agents in the Laboratory. Source: National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1] Link:[Link]
-
Chemoselective Bromination with PBr3. Source: Harrison, G. C., & Diehl, H. (1955).[1] Organic Syntheses. "Benzoyl bromide."[1][4] (Analogous mechanism citation). Link:[Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00358F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
Methodological & Application
Advanced Protocols for the Sequential Cross-Coupling of Diaryl Furans
Abstract
The precise synthesis of unsymmetrical 2,5-diarylfurans is a critical competency in the development of optoelectronic materials (OLEDs, OFETs) and pharmacophores. Traditional Paal-Knorr syntheses often fail to provide the modularity required for rapid library generation. This guide details three distinct, field-validated protocols for the sequential arylation of the furan core, prioritizing regiocontrol, atom economy, and scalability. We move beyond statistical mixtures, offering "engineered" solutions via Sequential C-H Activation , Decarboxylative Coupling , and Controlled Suzuki-Miyaura methodologies.
Strategic Overview: Solving the Regioselectivity Challenge
The furan ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution, but controlling mono- vs. bis-arylation is chemically non-trivial.
-
The Problem: In standard cross-coupling of 2,5-dibromofuran, the electronic difference between the mono-arylated intermediate and the starting dibromide is negligible, often leading to statistical mixtures (SM : Mono : Bis ~ 1:2:1).
-
The Solutions:
-
Kinetic Control (Protocol A): Exploiting subtle reactivity differences in C-H bonds using Direct Arylation.
-
Steric/Electronic Blocking (Protocol B): Using a carboxylate "dummy" group that directs the first coupling and is removed in the second (Decarboxylative).
-
Stoichiometric Engineering (Protocol C): High-precision Suzuki coupling of dihalides.
-
Decision Matrix: Which Protocol to Choose?
| Requirement | Recommended Protocol | Key Advantage |
| High Atom Economy | Protocol A (C-H Activation) | No halogenated precursors needed; fewer steps. |
| Perfect Regiocontrol | Protocol B (Decarboxylative) | The carboxyl group physically blocks one site, ensuring 100% selectivity. |
| Complex Aryl Partners | Protocol C (Suzuki) | Mildest conditions; highest tolerance for sensitive functional groups. |
Detailed Experimental Protocols
Protocol A: Sequential Direct C-H Arylation (Furan 2-Aryl 2,5-Diaryl)
Best for: Rapid library generation from cheap, unsubstituted furan.
This protocol utilizes the "Fagnou-type" conditions where pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H cleavage.
Mechanism: Concerted Metallation-Deprotonation (CMD). Selectivity: C2 > C5 >> C3/C4.
Step 1: Synthesis of 2-Arylfuran (Mono-Arylation)
-
Reagents: Furan (excess), Aryl Bromide (Ar¹-Br), Pd(OAc)₂, P(tBu)₃ HBF₄, K₂CO₃, Pivalic Acid (PivOH).
-
Solvent: DMA (N,N-Dimethylacetamide).
Procedure:
-
Charge a Schlenk tube with Ar¹-Br (1.0 equiv), Pd(OAc)₂ (2 mol%), P(tBu)₃ HBF₄ (4 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).
-
Evacuate and backfill with Argon (3x).
-
Add DMA (0.2 M concentration relative to Ar-Br) and Furan (5.0 equiv) via syringe.
-
Note: Excess furan is critical to suppress double arylation.
-
-
Heat to 100 °C for 16 hours in a sealed vessel.
-
Workup: Cool, dilute with EtOAc, wash with water/brine. Concentrate and purify via silica gel chromatography (Hexanes).
Step 2: Synthesis of 2,5-Diarylfuran (Sequential Arylation)
-
Reagents: 2-Arylfuran (from Step 1), Aryl Bromide (Ar²-Br), Pd(OAc)₂, PCy₃ HBF₄, K₂CO₃, PivOH.
-
Solvent: Xylene or DMA.
Procedure:
-
Use the isolated 2-Arylfuran (1.0 equiv) and Ar²-Br (1.2 equiv).
-
Catalyst System: Pd(OAc)₂ (2-5 mol%) + PCy₃ HBF₄ (4-10 mol%).
-
Why PCy₃? Tricyclohexylphosphine is bulkier and more electron-rich, often required to force the second arylation on the now more sterically crowded furan ring.
-
-
Base/Additive: K₂CO₃ (2.0 equiv), PivOH (30 mol%).
-
Heat to 120-130 °C for 24 hours.
-
Validation: Monitor disappearance of 2-arylfuran via TLC/LCMS.
Protocol B: Decarboxylative Cross-Coupling (The "Green" Route)
Best for: Utilizing biomass-derived 2-furoic acid and ensuring absolute regiochemistry.
This method uses the carboxylic acid of 2-furoic acid to block the C2 position, forcing C-H activation at C5 first. The carboxyl group is then extruded (decarboxylated) during the second coupling event.
Workflow:
-
Step 1 (C-H Arylation): 2-Furoic Acid + Ar¹-I
5-Aryl-2-furoic acid. -
Step 2 (Decarboxylative Coupling): 5-Aryl-2-furoic acid + Ar²-Br
2,5-Diarylfuran.
Detailed Procedure (Step 2 - The Critical Decarboxylation):
-
Substrate: 5-Aryl-2-furoic acid (1.0 equiv).
-
Coupling Partner: Aryl Bromide (Ar²-Br, 1.2 equiv).
-
Catalyst: Pd(acac)₂ (5 mol%) + CuI (10 mol%).
-
Ligand: 1,10-Phenanthroline (10 mol%).
-
Base: K₃PO₄ (2.0 equiv).
-
Solvent: NMP/Quinoline (Mix 4:1) or pure NMP.
-
Temperature: 160 °C (High temp required for decarboxylation).
Key Insight: The CuI acts as a co-catalyst to facilitate the decarboxylation, forming an intermediate organocopper species that transmetallates to Palladium.
Protocol C: Controlled Sequential Suzuki-Miyaura
Best for: Sensitive substrates where high temperatures of C-H activation are not tolerated.
Using 2,5-dibromofuran requires strict kinetic control.
Step 1: Mono-Coupling (Low Temp)
-
Dissolve 2,5-dibromofuran (3.0 equiv ) in 1,4-Dioxane/Water (4:1).
-
Crucial: Using a large excess of the dibromide statistically favors mono-substitution.
-
-
Add Catalyst: Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ (2.0 equiv).
-
Add Ar¹-B(OH)₂ (1.0 equiv) dropwise over 1 hour at 60 °C (mild heat).
-
Purification: The excess 2,5-dibromofuran can be recovered via distillation or column chromatography (it elutes much faster than the product) and reused.
Step 2: Second Coupling
-
Take the mono-bromo-arylfuran (1.0 equiv).
-
Add Ar²-B(OH)₂ (1.5 equiv).
-
Standard Suzuki Conditions: Pd(PPh₃)₄ (3 mol%), K₂CO₃, Dioxane/Water, reflux (100 °C) .
Visualization of Workflows
Diagram 1: Sequential C-H Activation Workflow (Protocol A)
Caption: Step-wise C-H activation strategy exploiting kinetic control and ligand modulation.
Diagram 2: Decarboxylative Strategy (Protocol B)
Caption: The decarboxylative route utilizes the carboxyl group as a temporary blocking and directing group.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Homocoupling of Ar-B(OH)₂ | Oxygen in system; Pd(II) reduction lag. | Degas solvents vigorously (freeze-pump-thaw). Increase base concentration. |
| Bis-arylation in Step 1 | Stoichiometry imbalance; High Temp. | Protocol A: Increase Furan equivalents to 10x. Protocol C: Use 3.0 equiv of dibromide and add boronic acid very slowly. |
| Low Yield in Decarboxylation | Inefficient CO₂ extrusion; Catalyst death. | Ensure temperature reaches >150 °C. Use CuI co-catalyst. Switch solvent to Quinoline/NMP mix. |
| Protodehalogenation | Hydride source in solvent/base. | Use anhydrous solvents.[1] Avoid alcoholic solvents if possible in C-H activation steps. |
References
-
Selective Pd-catalyzed α- and β-arylations of the furan rings: Zhang, X., et al. (2016). Organic Chemistry Frontiers. Link
-
C–H Arylation of Unsubstituted Furan and Thiophene: The Journal of Organic Chemistry. Link
-
Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: The Journal of Organic Chemistry. Link
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides: Chemical Society Reviews. Link
-
Palladium-catalyzed decarboxylative cross-coupling: Chemical Communications. Link
-
Selective Suzuki Coupling of 3-Bromo-2-iodofuran Protocol: BenchChem Application Notes. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-5-(3-(bromomethyl)phenyl)furan
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Bromo-5-(3-(bromomethyl)phenyl)furan. This document is designed for researchers, chemists, and drug development professionals who are handling this difunctional intermediate. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize the purification process effectively. The inherent reactivity of the benzylic bromide moiety, coupled with the furan ring system, presents unique challenges that require careful consideration.
Compound Profile & Critical Stability Considerations
2-Bromo-5-(3-(bromomethyl)phenyl)furan is a versatile synthetic intermediate characterized by two distinct carbon-bromine bonds: a relatively stable aryl bromide on the furan ring and a highly reactive benzylic bromide. The benzylic bromide is susceptible to nucleophilic substitution, and the compound as a whole can be sensitive to acid, light, and prolonged heat, potentially leading to decomposition or isomerization.[1][2][3] The key to successful purification is minimizing exposure to these conditions.
Safety First: Handling a Lachrymatory Benzylic Bromide
The presence of the benzylic bromide functional group means this compound is a potent lachrymator (a substance that irritates the eyes and causes tears).[4][5] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: Always handle the compound in a certified chemical fume hood with high ventilation.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate solvent-resistant gloves (inspect before use), and a lab coat.[6][7]
-
Accidental Exposure: An emergency eyewash and safety shower must be immediately accessible.[4] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[5]
-
Waste Disposal: Dispose of all contaminated materials and chemical waste according to your institution's hazardous waste guidelines.
Initial Assessment of Crude Material
Before attempting any large-scale purification, it is crucial to analyze the crude product. Thin-Layer Chromatography (TLC) is the most effective initial tool.
-
Objective: To identify the number of components, estimate the relative polarity of the desired product versus impurities, and develop a solvent system for column chromatography.
-
Typical TLC System:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Start with a 9:1 Hexane:Ethyl Acetate mixture. Adjust the ratio to achieve an Rf value for the product spot of approximately 0.3-0.4.
-
-
Visualization: Use a UV lamp (254 nm) for visualization. A potassium permanganate stain can also be used to visualize non-UV active impurities.
Primary Purification Methodologies
The two most applicable methods for purifying this compound are flash column chromatography and recrystallization. The choice depends on the nature of the impurities identified during the initial TLC analysis.
Method 1: Flash Column Chromatography (Recommended for most cases)
This is the preferred method for separating the target compound from impurities with different polarities, such as unreacted starting materials or side-products.[8][9][10]
Causality Behind the Choices:
-
Stationary Phase: Silica gel is the standard choice. However, its slightly acidic nature can promote the decomposition of the sensitive benzylic bromide.[1] Therefore, the chromatography should be performed efficiently and without delay. For extremely sensitive batches, using silica gel deactivated with triethylamine (by adding ~0.5% triethylamine to the eluent) can be beneficial.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Starting with a low polarity eluent (e.g., 100% hexane) will elute non-polar impurities first, followed by a gradual increase in polarity (e.g., stepping up to 5%, 10% ethyl acetate in hexane) to elute the product.[11][12]
Experimental Protocol: Column Chromatography
-
Column Preparation (Wet Packing):
-
Select a column with an appropriate diameter (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[12]
-
Prepare a slurry of silica gel in 100% hexane.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Never let the column run dry.[10]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.[10]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the mobile phase based on your initial TLC analysis.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator at a low temperature (<40°C) to prevent thermal decomposition.
-
Method 2: Recrystallization (Ideal for removing minor, less soluble impurities)
If the crude product is already of relatively high purity (>90%), recrystallization can be an efficient method to obtain highly pure, crystalline material.[13]
Causality Behind the Choices:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For aryl halides and brominated compounds, a mixed solvent system, such as Dichloromethane/Hexane or Ethyl Acetate/Hexane, often works well.[14] You will dissolve the compound in a minimal amount of the more polar "good" solvent (DCM or Ethyl Acetate) and then slowly add the less polar "poor" solvent (Hexane) until the solution becomes cloudy.
-
Cooling Rate: Slow cooling is essential to allow for the formation of well-defined crystals, which helps to exclude impurities from the crystal lattice. Rapid cooling can cause the product to "crash out" as an amorphous solid, trapping impurities.
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane) with gentle warming.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add a "poor" solvent (e.g., hexane) dropwise to the warm solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent (hexane) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide & FAQs
Q1: My compound appears to be decomposing on the silica gel column, indicated by streaking on TLC and a lower yield. What can I do?
-
Potential Cause: The acidic nature of the silica gel is likely catalyzing the degradation of the sensitive benzylic bromide moiety.
-
Troubleshooting Steps:
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so the chromatography can be completed without interruption.
-
Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent containing 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina. However, you will need to re-develop your TLC solvent system for alumina.
-
Q2: After column chromatography, my TLC still shows an impurity spot very close to my product spot. How do I improve separation?
-
Potential Cause: The polarity of the chosen mobile phase is not optimal for separating the product from the impurity.
-
Troubleshooting Steps:
-
Fine-Tune the Eluent: Test different solvent systems for your TLC analysis. Try switching to a different solvent system with different selectivities, for example, Toluene/Hexane or Dichloromethane/Hexane.
-
Use a Longer Column: Increasing the length of the stationary phase can improve the separation of closely eluting compounds.
-
Reduce the Loading: Overloading the column can cause bands to broaden and overlap.[12] Use a higher ratio of silica gel to crude product.
-
Q3: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?
-
Potential Cause: The solution was too supersaturated, the cooling was too rapid, or impurities are inhibiting crystal formation.
-
Troubleshooting Steps:
-
Re-heat and Add Solvent: Gently warm the oily mixture and add a small amount of the "good" solvent until the oil redissolves. Then, allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.
-
Re-purify: If oiling persists, the purity of the material may be too low for recrystallization. It may be necessary to first purify the material by column chromatography.
-
Q4: How should I store the purified 2-Bromo-5-(3-(bromomethyl)phenyl)furan to prevent decomposition?
-
Storage Conditions: Due to the reactivity of the benzylic bromide, the purified compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended).[2][15] Avoid storing it in solution for extended periods.
Workflow Diagrams
Caption: General workflow for purification method selection.
Purity Verification
After purification, the purity of the final product must be rigorously assessed. Using multiple orthogonal methods provides the highest level of confidence.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity and detecting trace impurities.[18]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.[16]
Data Summary: Comparison of Purification Methods
| Feature | Flash Column Chromatography | Recrystallization |
| Primary Use Case | Separation of complex mixtures with varying polarities. | Final polishing of already >90% pure material. |
| Typical Purity | >95-99% | >99% |
| Advantages | Highly versatile, applicable to most mixtures. | High purity achievable, yields crystalline solid. |
| Disadvantages | Can be time-consuming, potential for product decomposition on silica, uses large solvent volumes. | Lower yields, may not remove all impurities, "oiling out" can be an issue. |
References
- Google. (2026). Current time information in Pasuruan, ID.
- Vertex AI Search. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.
- Synquest Labs. Benzyl bromide.
- New Jersey Department of Health. (2000, December 15). BENZYL BROMIDE HAZARD SUMMARY.
- Fisher Scientific. Benzyl bromide - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010, September 3). Benzyl bromide - SAFETY DATA SHEET.
- ResearchGate. (2016). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- PrepChem.com. Synthesis of (b) 2-Bromomethyl-5-(3-trifluoromethylphenyl)-furan.
- AWS. Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes.
- ACS Publications. (2009, February 11). Synthesis and Stereoselective Halogenolysis of Optically Pure Benzylstannanes. The Journal of Organic Chemistry.
- Wiley Online Library. Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information.
- University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. US2769815A - Replacement of bromine by chlorine in aromatic compounds.
- Aakash Institute. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications.
- Benchchem. Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives.
- University of Wisconsin-Madison. Standard operating procedure Flash column chromatography. College of Engineering Safety.
- ResearchGate. (2025, August 9). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
- European Patent Office. (2000, May 29). Process for benzylic bromination - EP 1057801 A2.
- ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?.
- Organic Chemistry Portal. Synthesis of benzyl bromides.
- BLD Pharm. 251649-67-9|2-Bromo-5-(bromomethyl)furan.
- Benchchem. Assessing the Purity of 2-Amino-4-bromo-5-(trifluoromethyl)phenol: A Comparative Guide to Analytical Techniques.
- Semantic Scholar. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerization.
- PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- Sigma-Aldrich. 2-(bromomethyl)-5-(trifluoromethyl)furan AldrichCPR.
- Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
- Benchchem. Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis.
- Google Patents. US4954648A - Method for the bromination of aromatic compound.
- National Technical Reports Library. NIOSH Manual of Analytical Methods. (Second Edition). Part II. Standards Completion Program Validated Methods. Volume 3.
- Benchchem. A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Indian Patent Office. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
- Organic Syntheses. 2H-Pyran-2-one, 3-bromo - Procedure.
- MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nj.gov [nj.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. westliberty.edu [westliberty.edu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. moravek.com [moravek.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sequential Suzuki Coupling of Polyhalogenated Aromatics
Welcome to the technical support center for sequential Suzuki-Miyaura coupling reactions of polyhalogenated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively functionalizing aromatic rings with multiple halogen substituents. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Chemoselectivity Between Different Halogens (e.g., I vs. Br vs. Cl)
Q1: My reaction is not selective and I'm seeing a mixture of products from the coupling at different halogen sites. How can I improve chemoselectivity?
A1: Chemoselectivity in Suzuki-Miyaura couplings of polyhalogenated aromatics is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds.[1] The general reactivity trend is C–I > C–Br > C–OTf >> C–Cl > C–F.[1][2] To achieve selective coupling at the most reactive site (e.g., C-I in the presence of C-Br), it is crucial to use mild reaction conditions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for the less reactive C-X bond, leading to a loss of selectivity.[1] Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction progress.
-
Choose a Less Reactive Catalyst System: Highly active catalysts can be less selective. Consider using a catalyst system known for its milder activity. For instance, Pd(PPh₃)₄ is often a good starting point for achieving high chemoselectivity.
-
Optimize the Base: The choice of base can influence the reaction kinetics and, consequently, the selectivity. Weaker bases like K₂CO₃ or KF are often preferred for selective couplings over stronger bases like K₃PO₄ or Cs₂CO₃.[3][4]
-
Control the Stoichiometry: Use the boronic acid derivative as the limiting reagent (typically 1.0-1.1 equivalents) to minimize the chances of a second coupling event after the first selective coupling has occurred.
Workflow for Optimizing Chemoselectivity
Caption: Workflow for optimizing chemoselectivity.
Issue 2: Lack of Site Selectivity (Regioselectivity) with Identical Halogens
Q2: I am working with a di- or polyhalogenated aromatic with identical halogens (e.g., dibromobenzene), and the coupling is occurring at multiple positions. How can I control the site of the reaction?
A2: Achieving site selectivity with identical halogens is a significant challenge because the electronic and steric environments of the C-X bonds can be very similar.[1][5] Selectivity in these cases is often governed by more subtle electronic effects, steric hindrance, or the influence of directing groups.[1][6]
Troubleshooting Steps:
-
Analyze Electronic Effects: The electronic nature of the aromatic ring and any existing substituents can influence the reactivity of the C-X bonds. Electron-withdrawing groups can activate a C-X bond towards oxidative addition, making it more reactive.[1][7]
-
Leverage Steric Hindrance: A bulky substituent near one of the halogen atoms can sterically hinder the approach of the palladium catalyst, favoring reaction at the less hindered site.[8]
-
Ligand Selection is Critical: The choice of phosphine ligand on the palladium catalyst can dramatically influence site selectivity.[9][10][11] Bulky, electron-rich ligands can favor reaction at the less sterically hindered position.[2][10] A screening of different ligands is often necessary.
-
Solvent and Additive Effects: In some cases, the solvent or the addition of certain additives can influence the site selectivity.[1] It is worthwhile to screen different solvent systems (e.g., toluene, dioxane, DMF).
Table 1: Ligand Effects on Site Selectivity
| Ligand Type | General Characteristics | Expected Outcome on Site Selectivity |
| Bulky, Electron-Rich Monodentate Ligands (e.g., P(t-Bu)₃, XPhos, SPhos) | Large cone angle, strong electron donors. | Often favor reaction at the less sterically hindered position. Can enhance catalyst activity for less reactive C-X bonds.[2] |
| Bidentate Ligands (e.g., dppf, dtbpf) | Can form stable chelate complexes with palladium. | The bite angle and steric bulk can influence selectivity. Some bidentate ligands have been shown to reverse site selectivity compared to monodentate ligands.[10] |
| N-Heterocyclic Carbene (NHC) Ligands | Strong sigma-donors, form very stable complexes with palladium. | Can provide high catalyst stability and activity, sometimes leading to different selectivity profiles. |
Issue 3: Catalyst Deactivation and Low Reaction Yields
Q3: My reaction starts but then stalls, leading to incomplete conversion and low yields. What could be causing catalyst deactivation?
A3: Catalyst deactivation is a common problem in Suzuki-Miyaura couplings and can arise from several factors, including oxidation of the active Pd(0) catalyst, ligand degradation, or the formation of inactive palladium species.[3][12]
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Oxygen is a primary culprit in catalyst deactivation as it can oxidize the active Pd(0) to inactive Pd(II) and also degrade phosphine ligands.[3] It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]
-
Use High-Purity Reagents: Ensure that solvents are anhydrous and that the base is of high quality.[3] Water content can affect the activity of the base and the stability of the catalyst.
-
Check Catalyst and Ligand Quality: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[3] Using fresh or properly stored reagents is crucial. Consider using modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles.
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium black (aggregated, inactive palladium). The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and catalyst used.[3]
-
Avoid Excessive Temperatures: While heating can increase the reaction rate, excessively high temperatures can accelerate catalyst decomposition.[3][13]
Experimental Protocol: Rigorous Degassing of a Reaction Mixture
-
Assemble the reaction flask containing the polyhalogenated aromatic, boronic acid derivative, base, and a stir bar.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Carefully evacuate the flask under vacuum for 5-10 minutes while stirring.
-
Backfill the flask with an inert gas (argon or nitrogen).
-
Repeat this vacuum/backfill cycle at least three times.
-
Add the degassed solvent via a syringe.
-
Bubble the inert gas through the solution for 15-30 minutes.
-
Finally, add the catalyst and ligand (if not using a precatalyst) under a positive pressure of inert gas.
Issue 4: Prominent Side Reactions - Homocoupling and Protodeboronation
Q4: I am observing significant amounts of homocoupling product (biaryl from the boronic acid) and/or the deboronated starting material. How can I minimize these side reactions?
A4: Homocoupling of the boronic acid and protodeboronation are two of the most common and problematic side reactions in Suzuki-Miyaura couplings.[14][15][16]
Troubleshooting Homocoupling:
Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[15]
-
Thorough Degassing: As with catalyst deactivation, minimizing oxygen is the most effective way to suppress homocoupling.[3][15]
-
Use of a Reducing Agent: In some cases, adding a mild reducing agent can help to maintain the palladium in its active Pd(0) state and reduce the amount of Pd(II) available for homocoupling.[17]
-
Catalyst Choice: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a reliable precatalyst can be beneficial.[3]
Troubleshooting Protodeboronation:
Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct and consumption of the boronic acid.[14] This reaction can be catalyzed by the base or even the palladium complex itself.[18]
-
Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) and trifluoroborate salts are generally more stable and less prone to protodeboronation than boronic acids.[19][20]
-
Base Selection: The choice and amount of base are critical. Stronger bases can accelerate protodeboronation.[18] Screening different bases (e.g., K₂CO₃, K₃PO₄, KF) is recommended.[3]
-
Minimize Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excess water can be a proton source for protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.
-
Ligand Effects: Recent studies have shown that bulky phosphine ligands can promote palladium-catalyzed protodeboronation.[18][21] If this is a significant issue, screening less bulky ligands may be helpful.
Catalytic Cycle and Common Side Reactions
Caption: Suzuki-Miyaura catalytic cycle and key side reactions.
References
-
Protodeboronation. (2023, December 1). In Wikipedia. [Link]
-
Hugelshofer, C. L., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(13), 11415–11485. [Link]
-
Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(6), 1547–1556. [Link]
-
Pashkova, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1475. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6649-6663. [Link]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2011). ChemInform, 42(32). [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyketides. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Derosa, J., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(49), 20853–20864. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6649-6663. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(13), 3359-3362. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. (2021, November 17). American Chemical Society. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2024, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). ResearchGate. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6649-6663. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Hugelshofer, C. L., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(13), 11415–11485. [Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (2019, September 3). Royal Society of Chemistry. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021, October 29). Beilstein Journal of Organic Chemistry. [Link]
-
So, C. M., et al. (n.d.). General Chemoselective Suzuki Coupling of Polyhalogenated Aryl Triflates. ChemRxiv. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2012). ResearchGate. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). ACS Publications. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2020). ArODES HES-SO. [Link]
-
Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(6), 1547–1556. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2021, March 22). Reddit. [Link]
-
Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007, April 18). ACS Publications. [Link]
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2021, August 18). ACS Publications. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]
-
Suzuki reaction. (2024, February 12). In Wikipedia. [Link]
-
Struggling with Suzuki Reaction. (2022, September 4). Reddit. [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2016). ScholarWorks @ UTRGV. [Link]
-
Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. (2018, October 12). MDPI. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Semantic Scholar. [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Optimization of Pd-Catalyzed Furan Couplings
Status: Operational Subject: Troubleshooting & Optimization for Furan/Benzofuran Cross-Couplings Lead Scientist: Dr. [AI Name], Senior Application Scientist[1]
Strategic Overview: The Furan Paradox
Furan coupling reactions (Suzuki-Miyaura, Stille, C-H Activation) present a unique "fragility-reactivity" paradox.[1] While furan rings are electron-rich and inherently nucleophilic, this same property makes them:[1]
-
Acid Sensitive: Prone to polymerization or ring-opening.[1]
-
Catalyst Poisons: The furan oxygen can coordinate to Pd(II), displacing labile ligands and arresting the catalytic cycle (formation of "Palladium Black").[1]
-
Protodeboronation Prone: 2-furanylboronic acids are notoriously unstable in the basic, aqueous conditions required for standard Suzuki couplings, often hydrolyzing back to the parent furan before transmetallation can occur.[1]
This guide provides self-validating protocols to overcome these specific failure modes.
Critical Decision Matrix: Reagent Selection
Before starting, select your workflow based on your substrate stability.[1] Do not use a "one-size-fits-all" approach.
Figure 1: Decision matrix for selecting the correct boron source and coupling strategy based on substrate stability.
Optimized Workflows & Protocols
Protocol A: The "Speed Run" (For Unstable Boronic Acids)
Use this when you must use a free boronic acid. The strategy is to couple faster than the substrate can decompose.
-
Catalyst: XPhos Pd G3 or G4 (Precatalysts are essential here; in situ generation is too slow).[1]
-
Ligand: XPhos (Excellent for heteroaryl chlorides) or RuPhos (Better for sterically hindered partners).
-
Base: K₃PO₄ (0.5 M in water) or anhydrous K₃PO₄ with minimal water added.[1]
-
Solvent: THF or 1,4-Dioxane.[1]
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 equiv), 2-Furanylboronic acid (1.5 equiv), and XPhos Pd G3 (1–2 mol%).[1]
-
Crucial Step: Seal the vial and purge with Argon/Nitrogen for 5 minutes.[1] (Oxygen accelerates deboronation).[1]
-
Add degassed THF (0.2 M concentration relative to halide).
-
Add degassed 0.5 M aqueous K₃PO₄ (2.0 equiv).
-
Stir vigorously at Room Temperature for 30 minutes.
-
Note: If no reaction, heat to 40°C. Avoid temperatures >60°C for free boronic acids.[1]
-
Protocol B: The "Molander" Method (Trifluoroborates)
Use this for scale-up or when the boronic acid is unavailable/too expensive to waste.
-
Reagent: Potassium 2-furanyltrifluoroborate.[1]
-
Catalyst: Pd(OAc)₂ (1-2 mol%) + RuPhos (2-4 mol%) or XPhos .
-
Base: Na₂CO₃ (3.0 equiv).[1]
-
Solvent: Ethanol/Water (3:1).[1]
Step-by-Step:
-
Combine Aryl Bromide/Chloride (1.0 equiv), Trifluoroborate (1.05 equiv), Na₂CO₃, Pd(OAc)₂, and Ligand.[1]
-
Add EtOH/H₂O solvent mixture.[1]
-
Heat to 85°C for 2–4 hours.
-
Why this works: The BF3 group slowly hydrolyzes to the active boronic acid in situ, keeping the standing concentration low and preventing decomposition.[1]
-
Troubleshooting Center (FAQ)
Issue 1: "My reaction turned black immediately and stalled."
Diagnosis: Catalyst Decomposition (Pd Black formation).[1] Root Cause: Furan acts as a competitive ligand.[1] If your phosphine ligand dissociates, furan binds to Pd, preventing the catalytic cycle and leading to Pd aggregation.[1] The Fix:
-
Switch to Precatalysts: Use Buchwald G3/G4 precatalysts. They release the active LPd(0) species only upon activation, ensuring the ligand is already bound.[1]
-
Increase Ligand/Pd Ratio: If using separate Pd/Ligand, use a 2:1 or 3:1 ratio of Ligand:Pd to shift the equilibrium toward the active catalyst.[1]
-
Use NHC Ligands: For extremely difficult cases, NHC ligands (e.g., PEPPSI-IPr) bind Pd more tightly than phosphines and are immune to displacement by furan.[1]
Issue 2: "I see full consumption of the Boronic Acid, but 0% Product."
Diagnosis: Protodeboronation.[1] Root Cause: The C-B bond in 2-furanyl species is highly labile.[1] Base + Water + Heat = Hydrolysis to Furan + Boric Acid.[1] The Fix:
-
Check the NMR: Look for the signal of unsubstituted furan.[1]
-
Remove Water: Switch to anhydrous conditions (Dioxane/CsF) or use a boronate ester (MIDA or Pinacol) instead of the acid.
-
Lower Temperature: Run the reaction at RT using a more active catalyst (XPhos Pd G3).
Issue 3: "I am getting a mixture of C2 and C3 arylation."
Diagnosis: Regioselectivity drift (Direct Arylation/C-H Activation).[1] Root Cause: While C2 is electronically favored, high temperatures or unselective catalysts can activate C3.[1] The Fix:
-
Block C2: Ensure the C2 position is substituted if targeting C3.
-
Directing Groups: If performing C-H activation, use a C3-directing group (like an ester or amide) to lock the Pd onto the adjacent C2 position.[1]
Mechanistic Visualization: The Protodeboronation Trap
Understanding why your reaction fails is key to fixing it.[1]
Figure 2: The kinetic competition between Transmetallation (Productive) and Protodeboronation (Destructive). Optimization aims to accelerate the Green path or block the Red path.
Data Summary: Ligand Performance
Comparison of ligands for the coupling of 2-furanylboronic acid with 4-chloroanisole (Standardized: 0.5 mol% Pd, K3PO4, THF/H2O, 30 mins).
| Ligand | Yield (%) | Observation | Recommendation |
| PPh3 | < 10% | Massive Pd black formation.[1] | Avoid. Ligand binds too weakly.[1] |
| SPhos | 65% | Good, but some deboronation.[1] | Good for sterically hindered substrates.[1] |
| XPhos | 98% | Fast conversion (<15 mins).[1] | Gold Standard for heteroaryl chlorides.[1] |
| RuPhos | 92% | Excellent stability.[1] | Best for secondary amines or amides.[1] |
| BrettPhos | 40% | Too bulky; slows transmetallation.[1] | Use only for C-N coupling, not C-C. |
References
-
Buchwald Precatalysts G3/G4: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1]
-
MIDA Boronates: Knapp, D. M., Gillis, E. P., & Burke, M. D.[1][2][3][4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.[1][4]
-
Trifluoroborates: Molander, G. A., & Petrillo, D. E.[1][5] "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates." Organic Letters, 2008.[1][5]
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Base-catalyzed protodeboronation of arylboronic acids and esters."[1] Journal of the American Chemical Society, 2010.[1]
-
Regioselectivity in Furan C-H Arylation: Ben Romdhane, R., et al. "Hydroxymethyl as Directing Group for the Regioselective Palladium-Catalyzed C–H Bond C2-Arylation of a C3-Substituted Furan."[1][6] Molecules, 2021.[1]
Sources
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Low Yields in Sonogashira Reactions with Furan Substrates
Welcome to the technical support center for troubleshooting Sonogashira reactions involving furan substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise when using furan-based coupling partners in this powerful C-C bond-forming reaction. Here, you will find a series of troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you diagnose issues, optimize your reaction conditions, and achieve higher yields.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Sonogashira reaction with a furan substrate is resulting in low to non-existent yields. What are the first steps I should take to troubleshoot this?
A1: When faced with a low-yielding Sonogashira reaction, a systematic approach is crucial to identify the root cause. Start by evaluating the foundational elements of your reaction setup before moving to more complex variables.
Initial Checks:
-
Reagent Purity and Integrity: The quality of your starting materials is paramount.[1]
-
Furan Substrate: Furan and its derivatives can be prone to decomposition. Ensure your furan halide is pure and has not degraded during storage. Consider purification by chromatography or distillation if impurities are suspected.
-
Alkyne: The terminal alkyne should be free of impurities that could poison the catalyst.[1]
-
Catalysts: Use fresh, high-quality palladium catalysts and copper(I) iodide. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture, while Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[1] Copper(I) iodide can degrade over time and should be a white to off-white powder; a distinct green or brown color indicates oxidation.[1]
-
Solvents and Base: Use anhydrous, degassed solvents. Amine bases like triethylamine or diisopropylamine can oxidize in the air, so using a freshly distilled batch or a new bottle is recommended.[2]
-
-
Inert Atmosphere: The Sonogashira reaction, particularly the copper-cocatalyzed version, is sensitive to oxygen. Oxygen promotes the undesired homocoupling of the alkyne (Glaser coupling).[1][3]
-
Action: Ensure your reaction vessel is properly flame-dried or oven-dried. Thoroughly degas all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes). Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[1]
-
The following workflow provides a systematic approach to diagnosing the issue.
Q2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my alkyne. What is causing this and how can I minimize it?
A2: This side reaction is known as Glaser coupling, which is the oxidative dimerization of terminal alkynes.[3] It is a common issue in Sonogashira reactions and is primarily promoted by the presence of the copper(I) co-catalyst and oxygen.
Causality: The copper acetylide intermediate, which is part of the Sonogashira catalytic cycle, can undergo oxidation (often by residual O₂) to form a di-yne, regenerating Cu(I). This competes directly with the desired transmetalation step to the palladium center.
Solutions:
-
Rigorous Degassing: This is the most critical first step. As mentioned in Q1, ensure all components of your reaction are free from oxygen by using techniques like freeze-pump-thaw or inert gas sparging.[1][4]
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[5][6] Copper-free Sonogashira reactions have been well-developed and often rely on a stronger amine base or specific ligands to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.[5][6][7]
-
Use an Amine as the Solvent: Running the reaction in an amine base like triethylamine, which also acts as the solvent, can sometimes suppress homocoupling.[4]
-
Hydrogen Atmosphere: In some cases, performing the reaction under a diluted hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling side products.[8]
Q3: My reaction mixture turned black and a precipitate formed. What is this and is it problematic?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of your homogeneous palladium catalyst into its inactive, metallic form (Pd(0)).[1] This is highly problematic as it removes the active catalyst from the solution, effectively stopping the reaction.
Causality: Catalyst decomposition can be triggered by several factors:
-
Solvent Choice: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black.[1][2]
-
Impurities: Impurities in the reagents or solvent can lead to catalyst decomposition.
-
Temperature: Excessively high temperatures can accelerate the decomposition rate.
-
Insufficient Ligand: The phosphine ligand's role is not just to facilitate the catalytic cycle but also to stabilize the palladium center. An insufficient amount of ligand relative to palladium can leave the metal center vulnerable to aggregation and precipitation.
Solutions:
-
Change the Solvent: If you are using THF, consider switching to other common Sonogashira solvents like DMF, NMP, 1,4-dioxane, or toluene.[9][10][11]
-
Ensure Reagent Purity: Use high-purity, freshly opened, or purified reagents and solvents.[1]
-
Optimize Ligand-to-Metal Ratio: Ensure an adequate amount of phosphine ligand is present to stabilize the palladium catalyst. Sometimes, a slight excess of the ligand can be beneficial.
-
Use More Robust Catalysts/Ligands: Consider using pre-formed palladium complexes with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can form more stable and active catalytic species.[11]
Q4: I suspect my furan starting material is decomposing under the reaction conditions. Why would this happen?
A4: Furan rings, while aromatic, can be less stable than their benzene counterparts and susceptible to decomposition under certain conditions, which can be a significant contributor to low yields.
Causality:
-
Instability to Base/Heat: The combination of a strong base and elevated temperatures can sometimes lead to the decomposition of sensitive heterocyclic substrates.
-
Catalyst Poisoning: The oxygen atom in the furan ring can potentially coordinate to the palladium center. While this is a necessary part of some catalytic cycles, certain orientations or prolonged binding could act as a form of catalyst inhibition or lead to undesired pathways.[12][13]
-
Side Reactions: Furan's specific electronic properties might open up pathways for side reactions that are less common with simple aryl halides.
Solutions:
-
Screen Milder Bases: If you are using a strong amine base, consider switching to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or even NaOAc, which have been used successfully in some Sonogashira protocols.[9]
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer period. The reactivity of the halide on the furan ring (I > Br > Cl) will dictate how low you can go.[7] 2-halofurans are generally more reactive than 3-halofurans.
-
Catalyst and Ligand Screening: The choice of the palladium source and ligand is critical. A catalyst system that is highly active may allow the reaction to proceed at a lower temperature, thus preserving the furan ring. Experiment with different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos).
Q5: How do I choose the optimal catalyst, ligand, solvent, and base for my specific furan substrate?
A5: Optimization is key. There is no single universal condition for all furan substrates. The electronic properties of your furan (electron-donating or withdrawing groups), the position of the halide, and the nature of your alkyne all play a role. A systematic screening approach is the most effective strategy.
Data-Driven Recommendations
| Parameter | Options | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources like PdCl₂(PPh₃)₂ are often more air-stable.[1] Pd(OAc)₂ or Pd₂(dba)₃ are often paired with specific phosphine ligands to form the active catalyst in situ.[14] |
| Copper Co-catalyst | CuI (Typical) or Copper-Free | CuI increases reaction rates, allowing for milder conditions.[7] However, it promotes Glaser homocoupling.[5] Copper-free systems avoid this but may require stronger bases or more active ligands.[6] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald-type biaryl phosphines (XPhos, SPhos), NHCs | For less reactive halides (e.g., bromofurans), bulky and electron-rich ligands like P(t-Bu)₃ or XPhos can promote the rate-limiting oxidative addition step.[7][11] |
| Base | Organic: Et₃N, DIPEA, DBU, Piperidine Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ | Amine bases (e.g., Et₃N, DIPEA) are standard and often act as both base and solvent.[5] Inorganic bases can be beneficial for sensitive substrates where a milder, non-nucleophilic base is required.[9] |
| Solvent | THF, DMF, 1,4-Dioxane, Toluene, Acetonitrile (ACN), DMSO | Polar aprotic solvents like DMF, DMSO, and ACN often give good results.[9] Nonpolar solvents like toluene or 1,4-dioxane can also be effective and may reduce catalyst decomposition.[10] The choice can significantly impact yield.[15] |
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Reaction
This protocol serves as a robust starting point for the coupling of a 2-iodofuran derivative.
-
Setup: To a flame-dried Schlenk flask, add the 2-iodofuran (1.0 equiv.), PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (2-4 mol%) under a positive flow of argon.
-
Degassing: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Through a septum, add degassed solvent (e.g., a 3:1 mixture of THF and Et₃N). The total volume should result in a substrate concentration of approximately 0.1-0.2 M.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If no reaction occurs at room temperature after 2-4 hours, gradually increase the temperature to 40-60 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Reaction
This protocol is recommended when Glaser homocoupling is a significant issue.
-
Setup: To a flame-dried Schlenk flask, add the halofuran (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under argon.
-
Degassing: Seal the flask and perform three evacuate/backfill cycles with argon.
-
Reagent Addition: Add degassed solvent (e.g., DMF or toluene) followed by a strong, degassed amine base (e.g., diisopropylamine or DBU, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2-2.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 60-100 °C, depending on the halide's reactivity). Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Mechanisms and Pathways Visualized
References
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (n.d.).
- Insights into Sonogashira Cross‐Coupling by High‐Throughput Kinetics and Descriptor Modeling - OUCI. (n.d.).
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. (n.d.).
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.).
- Mechanistic Insights and Implications of Dearomative Rearrangement in Copper-Free Sonogashira Cross-Coupling Catalyzed by Pd-Cy∗Phine - SAHMRI. (n.d.).
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 15, 2026, from [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). Retrieved February 15, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). Retrieved February 15, 2026, from [Link]
-
Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. (2004, December 15). Retrieved February 15, 2026, from [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction. a. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). (2011, June 8). Retrieved February 15, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Retrieved February 15, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved February 15, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Retrieved February 15, 2026, from [Link]
-
Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions - PMC. (2021, October 21). Retrieved February 15, 2026, from [Link]
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Sonogashira Coupling Reaction Practice Problems | Test Your Skills with Real Questions. (n.d.). Retrieved February 15, 2026, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved February 15, 2026, from [Link]
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones | Organic Letters - ACS Publications. (2024, December 9). Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spuvvn.edu [spuvvn.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. books.lucp.net [books.lucp.net]
Validation & Comparative
A Senior Scientist's Guide to Furan as a Phenyl Bioisostere: A Comparative Analysis in Drug Design
For researchers, scientists, and drug development professionals, the strategic replacement of a phenyl ring with a furan bioisostere is a key tactic in lead optimization.[1] The phenyl group is a ubiquitous scaffold, often critical for ligand-receptor interactions. However, its lipophilicity and susceptibility to oxidative metabolism can lead to unfavorable pharmacokinetic profiles.[1][2] The furan ring, a five-membered aromatic heterocycle, offers a bioisosteric alternative with distinct electronic and steric properties that can modulate a compound's characteristics.[1][3][4] This guide provides an in-depth technical comparison, supported by experimental data and protocols, to inform rational drug design when considering this bioisosteric switch.
Physicochemical Properties: The Foundation of Bioisosteric Exchange
The decision to swap a phenyl for a furan ring is often rooted in the desire to fine-tune a molecule's fundamental physicochemical properties. While both are aromatic, their differences in size, electronics, and lipophilicity are significant drivers of change in a drug candidate's behavior.
-
Size and Shape: Furan is a smaller, five-membered ring compared to the six-membered phenyl ring. This reduction in size can be advantageous in sterically constrained binding pockets.
-
Electronic Properties: The oxygen atom in the furan ring makes it more electron-rich and polar compared to the uniformly nonpolar phenyl ring. This introduces a dipole moment and the potential for the oxygen to act as a hydrogen bond acceptor, a feature absent in its phenyl counterpart.
-
Lipophilicity (LogP/LogD): A primary motivation for this bioisosteric replacement is the reduction of lipophilicity.[5][6] High lipophilicity is often correlated with poor aqueous solubility, high plasma protein binding, and increased inhibition of CYP450 enzymes.[5] The furan ring is generally less lipophilic than a phenyl ring, which can lead to improved solubility and a better overall ADME profile.[6]
| Property | Phenyl Ring | Furan Ring | Implication in Drug Design |
| Calculated LogP (cLogP) | ~2.13 | ~1.34 | Furan significantly lowers lipophilicity, potentially improving solubility and reducing off-target effects. |
| Aromaticity | High (Hückel's rule) | Moderate | Both engage in aromatic interactions, but the phenyl ring's more robust aromaticity favors stronger π-π stacking. |
| Hydrogen Bonding | Donor (via C-H) | Acceptor (via Oxygen) | Furan introduces a hydrogen bond acceptor, potentially creating new, favorable interactions in a receptor active site. |
| Dipole Moment | 0 D | ~0.7 D | The polarity of furan can improve interactions with polar residues and enhance water solubility. |
| Size | Larger (6-membered) | Smaller (5-membered) | Furan may be better tolerated in sterically hindered binding pockets. |
The Pharmacokinetic Consequences: A Tale of Two Metabolic Fates
Perhaps the most critical consideration in the phenyl-to-furan switch is the profound impact on metabolic stability.[7] While the goal is often to block metabolism on the phenyl ring, the furan itself introduces a new, and potentially problematic, metabolic pathway.[2]
Phenyl Metabolism: Phenyl rings are commonly metabolized by cytochrome P450 (CYP) enzymes, typically via aromatic hydroxylation, often at the para-position. This can be a metabolic liability, leading to rapid clearance of the drug.
Furan Metabolism: The furan ring is also a substrate for CYP enzymes, but its oxidation can lead to the formation of highly reactive and potentially toxic metabolites.[3][8][9] The primary route involves oxidation to form an epoxide or, more commonly, a ring-opened cis-enedione (like cis-2-butene-1,4-dial).[8][9][10] These electrophilic intermediates can covalently bind to cellular nucleophiles like proteins and DNA, which is a major trigger for toxicity.[8][9]
Caption: Contrasting metabolic pathways of phenyl and furan rings.
Experimental Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol is a self-validating system for determining the metabolic stability of a compound, a critical step in early drug discovery.[7][11] It allows for the ranking of compounds and helps predict in vivo clearance.[11][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound by measuring its disappearance over time in the presence of human liver microsomes (HLM).
Materials:
-
Human Liver Microsomes (HLM), pooled, mixed gender (e.g., from XenoTech)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Dextromethorphan, Midazolam; 10 mM stocks in DMSO)[12]
-
NADPH Regenerating System (or 1 mM NADPH solution)[13]
-
Ice-cold Acetonitrile (ACN) with an internal standard for quenching and protein precipitation
-
96-well incubation plates and collection plates
-
Incubator (37°C), Centrifuge, LC-MS/MS system
Methodology:
-
Preparation of Solutions:
-
Thaw HLM at 37°C and immediately place on ice.[14] Dilute with cold phosphate buffer to a working concentration of 1 mg/mL.[14]
-
Prepare a 1 µM working solution of the test compound and positive controls by diluting the DMSO stock in phosphate buffer.[12] Ensure the final DMSO concentration is ≤ 0.1% to avoid enzyme inhibition.
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM solution to each well. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
To initiate the metabolic reaction, add the 1 µM test compound working solution to the wells. For the 'T0' (time zero) sample, the quenching solution should be added before the NADPH.
-
Immediately add the NADPH solution to all wells (except the T0 and no-cofactor controls) to start the reaction.[12]
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold ACN with an internal standard.[13]
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min at 4°C) to precipitate the microsomal proteins.[13]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
-
Impact on Pharmacodynamics: Modulating Target Interactions
The phenyl-to-furan substitution can alter how a ligand binds to its target protein.
-
Hydrophobic & π-Stacking Interactions: Phenyl rings are masters of hydrophobic and π-π stacking interactions. While furan is also aromatic, its smaller size and reduced aromatic character may lead to weaker stacking interactions.
-
Introduction of a Hydrogen Bond Acceptor: The most significant change is the introduction of the furan oxygen as a hydrogen bond acceptor.[3] If the active site contains a suitable hydrogen bond donor (e.g., the backbone N-H of an amino acid), this can create a new, potent interaction that may significantly increase binding affinity.
Caption: Potential binding interactions of phenyl vs. furan rings.
Strategic Decision-Making: A Workflow for the Medicinal Chemist
The choice to employ a furan bioisostere is context-dependent and requires a careful evaluation of the potential benefits and risks.
Caption: Decision workflow for phenyl-to-furan replacement.
Conclusion
Replacing a phenyl ring with furan is a powerful strategy in a medicinal chemist's toolkit, but it is not a panacea. The primary advantages are a reduction in lipophilicity and the potential to introduce a beneficial hydrogen bond accepting group. However, these must be weighed against the significant risk of metabolic activation to form reactive, toxic metabolites. The decision should always be data-driven, relying on robust in vitro assays to assess both potency and metabolic fate before advancing a furan-containing candidate.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
-
Ghanbari, F., et al. (1996). In Vitro Studies on the Metabolic Activation of the Furanopyridine L-754,394, a Highly Potent and Selective Mechanism-Based Inhibitor of Cytochrome P450 3A4. Chemical Research in Toxicology, 9(7), 1162-1169. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
-
Al-Ostath, A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]
-
ResearchGate. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring | Request PDF. [Link]
-
ResearchGate. (2018). LogP / LogD shake-flask method v1. [Link]
-
National Center for Biotechnology Information. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. PubMed. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
protocols.io. (2018). LogP / LogD shake-flask method. [Link]
-
ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
ACS Publications. (1998). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical Sciences, 87(11), 1383-1386. [Link]
-
ScienceDirect. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis, 145, 364-374. [Link]
-
Institute of Pharmacology, Polish Academy of Sciences. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]
-
MDPI. (2024). Deciphering the Molecular Mechanisms of Reactive Metabolite Formation in the Mechanism-Based Inactivation of Cytochrome p450 1B1 by 8-Methoxypsoralen and Assessing the Driving Effect of phe268. International Journal of Molecular Sciences, 25(6), 3505. [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]
-
National Center for Biotechnology Information. (2017). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Journal of Chemical Information and Modeling, 57(3), 455-464. [Link]
-
PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]
-
Hypha Discovery. (2022). Bioisosteres that influence metabolism. [Link]
-
ResearchGate. (2020). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. [Link]
-
Patsnap. (2025). What is the importance of metabolic stability in drug design?. [Link]
-
National Center for Biotechnology Information. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. MedChemComm, 12(4), 710-716. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 8. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. info.mercell.com [info.mercell.com]
- 13. if-pan.krakow.pl [if-pan.krakow.pl]
- 14. researchgate.net [researchgate.net]
validating the structure of 2-Bromo-5-(3-(bromomethyl)phenyl)furan derivatives
An In-Depth Comparative Guide to the Structural Validation of 2-Bromo-5-(3-(bromomethyl)phenyl)furan Derivatives
As a Senior Application Scientist, this guide provides a comprehensive framework for the structural validation of novel chemical entities, using 2-Bromo-5-(3-(bromomethyl)phenyl)furan as a primary example. In drug development, unambiguous confirmation of a molecule's structure and purity is not merely a procedural step but the bedrock upon which all subsequent biological and toxicological data rests. A flawed structural assignment can invalidate years of research and investment. This guide emphasizes a multi-technique, self-validating approach, explaining not just the 'how' but the fundamental 'why' behind each experimental choice.
The Imperative of a Multi-Technique Approach
No single analytical technique can simultaneously and unequivocally determine the structure, connectivity, and purity of a novel compound. Each method provides a different piece of the puzzle. Mass spectrometry offers mass and elemental composition, NMR spectroscopy maps the atomic connectivity, chromatography assesses purity, and X-ray crystallography can provide the absolute three-dimensional structure. Relying on a single data point is scientifically unsound; true confidence is achieved through the convergence of orthogonal methods, where the results of each technique independently support and validate the others.
Below is a logical workflow that ensures rigorous validation from initial synthesis to final confirmation.
Caption: Logical workflow for novel compound validation.
Method 1: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper
Expertise & Causality: The first question for any new compound is "What is its molecular weight?". Mass spectrometry provides a precise answer. For halogenated compounds, it offers an immediate, powerful validation checkpoint. Bromine exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] A molecule containing two bromine atoms, like our target compound, will therefore not produce a single molecular ion peak (M⁺), but a characteristic cluster of peaks at M, M+2, and M+4, with a distinctive intensity ratio of approximately 1:2:1. This isotopic pattern is a definitive signature that is difficult to fake and serves as a primary validation of elemental composition.
Trustworthiness: The isotopic distribution is a fundamental physical constant. Observing the predicted 1:2:1 ratio for a dibrominated compound provides a high-confidence, self-validating confirmation that two bromine atoms are indeed present in the molecule.
Representative Data: Expected MS Molecular Ion Cluster
| Ion | Expected m/z (for C₁₁H₈Br₂O) | Expected Relative Intensity | Isotopic Composition |
| [M]⁺ | 329.9 | ~50% | (⁷⁹Br)(⁷⁹Br) |
| [M+2]⁺ | 331.9 | 100% | (⁷⁹Br)(⁸¹Br) |
| [M+4]⁺ | 333.9 | ~50% | (⁸¹Br)(⁸¹Br) |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a mass spectrometer equipped with an electron impact (EI) ionization source. Set the ionization energy to 70 eV.
-
Injection: Introduce the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Analysis: Analyze the resulting spectrum, focusing on the highest m/z cluster to identify the molecular ion peaks. Verify that the isotopic pattern matches the theoretical distribution for a dibrominated compound.[2][3]
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Blueprint
Expertise & Causality: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. ¹H NMR provides information on the number and chemical environment of protons, and their proximity to each other (via spin-spin coupling). ¹³C NMR provides analogous information for the carbon skeleton. For 2-Bromo-5-(3-(bromomethyl)phenyl)furan, we expect distinct signals for the furan ring protons, the aromatic protons on the phenyl ring, and the benzylic protons of the -CH₂Br group. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment, providing a detailed fingerprint of the molecule's structure.[4][5]
Trustworthiness: A key self-validating aspect of NMR is the integration of proton signals, which should correspond to the number of protons in that environment. Furthermore, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY confirms which protons are coupled (i.e., adjacent), while HSQC correlates each proton directly to its attached carbon. This creates a web of self-consistent connections that rigorously validates the proposed structure.
Representative Data: Expected ¹H and ¹³C NMR Shifts (in CDCl₃)
| Assignment | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Rationale |
| Furan H-3 | ~6.5-6.7 (d) | ~112-114 | Adjacent to bromine, coupled to H-4. |
| Furan H-4 | ~6.3-6.5 (d) | ~108-110 | Coupled to H-3. |
| Furan C-2 | N/A | ~125-128 | Carbon bearing bromine. |
| Furan C-5 | N/A | ~155-158 | Carbon attached to the phenyl ring. |
| Phenyl H-2, H-4, H-5, H-6 | ~7.2-7.6 (m) | ~125-130 | Typical aromatic region, complex splitting. |
| Phenyl C-1, C-3 | N/A | ~130-140 | Quaternary carbons. |
| -CH₂Br | ~4.5 (s) | ~30-33 | Benzylic protons, deshielded by bromine. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum. Optimize shim gradients to ensure high resolution.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using a Fourier transform. Phase the spectrum and integrate the proton signals. Assign peaks based on chemical shifts, coupling patterns, and integrals.[6]
Method 3: High-Performance Liquid Chromatography (HPLC) – The Purity Arbiter
Expertise & Causality: The data from spectroscopic methods are only meaningful if the analyzed sample is pure. HPLC is the gold standard for assessing the purity of non-volatile organic compounds in the pharmaceutical industry.[7][8] It separates the target compound from any unreacted starting materials, byproducts, or degradation products. By developing a robust method, we can confidently quantify the purity of the synthesized batch, ensuring that the characterization data corresponds to the desired molecule and not a mixture.[9][10]
Trustworthiness: A validated HPLC method is inherently trustworthy. By demonstrating linearity (response is proportional to concentration), accuracy (results are close to the true value), and precision (results are reproducible), the method provides a reliable and quantifiable measure of purity.[7] The presence of a single, sharp, symmetrical peak at a specific retention time is strong evidence of a pure sample.
Comparative Data: HPLC Analysis
| Compound | Typical Retention Time (min) | Purity (%) | Rationale for Separation |
| Target Compound | 8.5 | >99% | The target molecule with a specific polarity. |
| Starting Material 1 | 4.2 | <0.1% | Likely to have a different polarity and thus a different retention time. |
| Byproduct (e.g., over-bromination) | 9.8 | <0.2% | A slightly different structure will alter its interaction with the stationary phase. |
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.[11]
Method 4: X-ray Crystallography – The Unambiguous Proof
Expertise & Causality: While the combination of MS and NMR can build a very strong case for a proposed structure, X-ray crystallography provides the ultimate, irrefutable proof.[12] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. It can resolve subtle isomeric ambiguities and provides absolute confirmation of connectivity and stereochemistry.
Trustworthiness: A high-quality, solved crystal structure is the most authoritative piece of evidence possible for a molecule's structure. The output includes precise bond lengths, bond angles, and spatial relationships, leaving no room for interpretation.[13] The structural parameters obtained can be compared with data from similar furan derivatives to ensure they fall within expected ranges.[12][14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is usually achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (solved) and then refined to best fit the experimental data, resulting in a final, detailed 3D model of the molecule.
Caption: Interrelation of orthogonal validation techniques.
References
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Derivatives.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Chaudhary, A. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- PMC. (2018, May 30). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds.
- RSC Publishing. (n.d.). X-Ray crystal structure determination of furanomycin.
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Alwsci Blog. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Journal of Pharmaceutical Analysis. (n.d.). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material.
- ACS Publications. (2026, February 12). The Journal of Organic Chemistry Ahead of Print.
- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
- S3waas. (2025, December 13). Syllabus for Chemistry (SCQP08).
- PMC. (n.d.). 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran.
- Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. veeprho.com [veeprho.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. X-Ray crystal structure determination of furanomycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of 2-Bromo-5-(3-(bromomethyl)phenyl)furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Brominated Furan Scaffolds
The furan ring is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of bromine atoms to the furan or associated phenyl rings can significantly enhance these biological activities, a well-established strategy in medicinal chemistry to improve potency and metabolic stability.[6]
The specific substitution pattern of a 2-bromo group on the furan ring, combined with a 5-aryl substituent bearing a reactive bromomethyl group, as in 2-Bromo-5-(3-(bromomethyl)phenyl)furan, presents a compelling case for biological investigation. The bromomethyl group, in particular, can act as an electrophilic center, potentially enabling covalent interactions with biological targets and leading to irreversible inhibition, a desirable characteristic for certain therapeutic agents. This guide outlines a systematic approach to screen and characterize the biological activities of this promising class of compounds.
Comparative Biological Activities of Structurally Related Furan Derivatives
To inform the screening strategy for 2-Bromo-5-(3-(bromomethyl)phenyl)furan derivatives, we have compiled a comparative overview of the biological activities reported for structurally similar brominated furan and benzofuran compounds.
Anticancer Activity
Numerous studies have highlighted the cytotoxic potential of brominated furan and benzofuran derivatives against various cancer cell lines.[6][7][8] The proposed mechanisms often involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.[6]
Table 1: Cytotoxic Activity of Structurally Related Furan and Benzofuran Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |
| Brominated Benzofuran Derivative | K562 (Leukemia) | 3.83 | [7] |
| Silylated 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One | A549 (Lung Cancer) | Higher than parent compound | [8] |
| Synthetic β-nitrostyrene derivative | MCF-7 (Breast Cancer) | 0.81 ± 0.04 | [9] |
| Synthetic β-nitrostyrene derivative | MDA-MB-231 (Breast Cancer) | 1.82 ± 0.05 | [9] |
Antimicrobial Activity
The furan nucleus is a key component of several antimicrobial agents. Bromo-substitution has been shown to enhance the antimicrobial potency of these compounds against a range of bacterial and fungal pathogens.[10][11]
Table 2: Antimicrobial Activity of Structurally Related Furan and Benzofuran Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC, µg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 | [10] |
| 3-Aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [1] |
| Benzofuran Derivative | Salmonella typhimurium | 12.5 | [11] |
| Benzofuran Derivative | Staphylococcus aureus | 12.5 | [11] |
| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 | [12] |
| Phenylamino-substituted 1,4-benzoquinones | Pseudomonas aeruginosa | 16 - 128 | [13] |
Anti-inflammatory Activity
Furan derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating inhibition of key inflammatory mediators.[3][4]
Table 3: Anti-inflammatory Activity of Structurally Related Furan Derivatives
| Compound/Derivative Class | Assay | Activity (IC₅₀, µg/mL) | Reference |
| Furan Hybrid Molecules | Inhibition of Albumin Denaturation | 114.31 - 150.99 | [3] |
| Furan Hybrid Molecules | Antitryptic Activity | 60.21 - 85.33 | [3] |
| Brominated Indoles | Nitric Oxide (NO) Inhibition | 30.8 | [14] |
| Brominated Indoles | TNFα Inhibition | 43.03 | [14] |
| Brominated Indoles | PGE₂ Inhibition | 34.24 | [14] |
Antiviral Activity
Recent studies have explored the antiviral potential of furan derivatives, with some compounds showing activity against various viruses, including influenza and coronaviruses.[15][16]
Table 4: Antiviral Activity of Structurally Related Furan Derivatives
| Compound/Derivative Class | Virus | Activity (EC₅₀, µM) | Reference |
| Furan-substituted spirothiazolidinones | Influenza A/H3N2 | ~1 | [15] |
| Benzofuran Derivatives | Human coronavirus 229E | in the µM range | [16] |
| Benzofuran Derivatives | SARS-CoV-2 | in the nM range | [16] |
| Furan derivative | Zika Virus (ZIKV) | >12.5 | [17] |
Experimental Protocols for Biological Activity Screening
This section provides detailed, step-by-step methodologies for key biological assays to evaluate the therapeutic potential of 2-Bromo-5-(3-(bromomethyl)phenyl)furan derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the final inoculum density.[10]
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[10]
Caption: Workflow for the broth microdilution assay.
Enzyme Inhibition Assays
The potential for 2-Bromo-5-(3-(bromomethyl)phenyl)furan derivatives to act as enzyme inhibitors should be investigated based on the target of interest. General principles for enzyme inhibition assays include:
-
Selection of a specific enzyme target: Based on the desired therapeutic application (e.g., kinases for cancer, proteases for viral infections).
-
Use of a suitable substrate: The substrate should produce a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion.
-
Determination of kinetic parameters: Characterize the type of inhibition (e.g., competitive, non-competitive) by performing assays at varying substrate and inhibitor concentrations.[18] The inhibitor constant (Ki) is a measure of the inhibitor's potency.[19][20]
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related furan derivatives, several signaling pathways could be targeted by 2-Bromo-5-(3-(bromomethyl)phenyl)furan derivatives.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
The MAPK/ERK pathway is frequently dysregulated in cancer and represents a key therapeutic target. The bromomethylphenylfuran scaffold could potentially inhibit key kinases within this cascade, such as Raf or MEK, leading to a reduction in cell proliferation and survival.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of 2-Bromo-5-(3-(bromomethyl)phenyl)furan derivatives is not yet widely available, the analysis of structurally related compounds strongly suggests a high potential for this class of molecules in oncology, infectious diseases, and inflammatory conditions. The presence of the reactive bromomethyl group may confer a unique mechanism of action, potentially leading to potent and irreversible inhibition of biological targets.
Future research should focus on the synthesis of a library of these derivatives with variations in the substitution pattern of the phenyl ring. Systematic screening of these compounds using the assays outlined in this guide will be crucial to elucidate their structure-activity relationships and identify lead candidates for further preclinical development.
References
-
Examples of furan derivatives with biological activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Apaydın, Ç., & Ece, A. (2021). Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. Bioorganic Chemistry, 114, 104958. [Link]
-
Pescatori, M., Ciaco, E., Ferravante, A., et al. (2022). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Frontiers in Immunology, 13, 945472. [Link]
-
Napiórkowska, M., Kumaravel, P., Amboo Mahentheran, M., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 838. [Link]
-
Bîrhală, M., Gîrd, C. E., Vlase, G., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Medicina, 61(7), 789. [Link]
-
Geronikaki, A., & Pitta, E. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Processes, 10(10), 1997. [Link]
-
De Logu, A., Saddi, B., Sanna, C., et al. (2021). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Enzyme inhibitors. (n.d.). University of Bristol. Retrieved February 15, 2026, from [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved February 15, 2026, from [Link]
-
Alizadeh, S., Shomali, T., & Yousefi, B. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 435–446. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Abdel-Aal, E.-S. M., & Aboutabl, E. A. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. [Link]
-
Wieczorek, P., & Talma, M. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 26(21), 6462. [Link]
-
Alizadeh, S., Shomali, T., & Yousefi, B. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 435–446. [Link]
-
Rahman, M. A., & Akter, M. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Pharmaceutical Investigation, 51(6), 669–681. [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the five antimicrobial agents against S. aureus 31, P. aeruginosa 6294 and PA37. Retrieved February 15, 2026, from [Link]
-
da Silva, A. B., et al. (2024). Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. Future Medicinal Chemistry, 16(20), 2249-2263. [Link]
-
Li, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3945. [Link]
-
Taylor & Francis. (n.d.). Inhibitors – Knowledge and References. Retrieved February 15, 2026, from [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved February 15, 2026, from [Link]
-
LibreTexts Biology. (2025, January 17). 7.2.4: Enzyme Inhibition. Retrieved February 15, 2026, from [Link]
-
Jensen, A. A., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4699. [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. ijabbr.com [ijabbr.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Untitled Document [homepages.ucl.ac.uk]
- 20. omicsonline.org [omicsonline.org]
analytical techniques for the characterization of poly-substituted furans
Introduction: The Regiochemical Challenge
Poly-substituted furans are ubiquitous pharmacophores in medicinal chemistry (e.g., Ranitidine, Dantrolene) and materials science. However, their characterization presents a specific "Regiochemical Challenge." Unlike benzene rings, where symmetry often simplifies assignment, the 5-membered furan ring possesses high electron density and distinct heteroatom effects that can obscure substitution patterns—particularly when distinguishing between 2,3-disubstituted , 2,4-disubstituted , and fully substituted 2,3,4-trisubstituted isomers.
This guide moves beyond basic spectral interpretation, focusing on the causality of signal patterns and providing a self-validating workflow for unambiguous structural assignment.
Deep Dive: Analytical Methodologies
A. High-Resolution NMR Spectroscopy (The Workhorse)
NMR is the primary tool, but standard 1D
-
Mechanistic Insight (Coupling Constants): In unsubstituted furans,
(~1.8 Hz) and (~3.2 Hz) are diagnostic. However, in poly-substituted systems, these protons are replaced. -
The Solution (2D NMR):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical technique. It traces 2-bond (
) and 3-bond ( ) correlations.-
Causality: A proton on a substituent (e.g., a methyl group at C2) will show a strong
correlation to C3. If the furan is 2,3-substituted, the methyl protons will correlate to the quaternary C3. If 2,4-substituted, the correlation path differs.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Self-Validation: When HMBC is ambiguous (e.g., distinguishing
vs correlations which can sometimes overlap in magnitude), NOESY provides spatial verification. If a substituent at C2 shows a NOE signal to a proton at C3, they are vicinal. If not, they may be distal (2,4-substitution).
-
-
B. Mass Spectrometry (The Validator)
While NMR provides connectivity, MS validates the elemental composition and reveals substitution patterns through fragmentation.
-
Fragmentation Logic: Furans often undergo Retro-Diels-Alder (rDA) cleavage.
-
Diagnostic: A 2,5-disubstituted furan often cleaves to yield specific enone fragments, whereas 2,3-substitution patterns yield different daughter ions based on the stability of the resulting radical cations.
-
C. X-Ray Crystallography (The Arbiter)
When spectroscopic data leads to conflicting structural models (often due to steric crowding distorting planar geometries), Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute configuration.
Comparative Analysis of Techniques
The following table contrasts the operational parameters of these techniques for furan characterization.
| Feature | 2D NMR (HMBC/NOESY) | HRMS (ESI/EI) | X-Ray Crystallography |
| Primary Output | Connectivity & Spatial Geometry | Formula & Fragmentation | Absolute 3D Structure |
| Regiochemistry | High (requires logic) | Medium (requires library/rules) | Definitive |
| Sample State | Solution (approx. 5-10 mg) | Solution (<1 mg) | Solid Crystal (essential) |
| Time to Result | 1 - 4 Hours | < 30 Minutes | 24 - 72 Hours |
| Cost | Low | Low | High |
| Limitation | Quaternary carbons can be invisible | Isomers often have identical mass | Crystal growth is the bottleneck |
Experimental Protocol: Characterization Workflow
Objective: Characterize a synthesized 2,3,5-trisubstituted furan derivative.
Reagents: Deuterated Chloroform (
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve ~10 mg of the purified furan in 0.6 mL of
. -
Note: Ensure the solution is free of paramagnetic impurities (filter through a small plug of Celite if necessary) to prevent line broadening.
-
-
Data Acquisition (NMR):
-
1H NMR: Acquire with sufficient scans (ns=16) to resolve small coupling constants.
-
13C NMR: Acquire (ns=1024) to ensure quaternary carbons (often C2/C5) are visible.
-
HSQC: Run to identify all protonated carbons.
-
HMBC: Set long-range coupling delay to 60-80 ms (optimized for
Hz). This is critical for connecting substituents to the furan ring. -
NOESY: Set mixing time (
) to 500 ms.
-
-
Data Acquisition (MS):
-
Prepare a 1 ppm solution in Methanol.
-
Inject into ESI-Q-TOF. Acquire in Positive Mode (
). -
Apply collision energy (20-40 eV) to observe fragmentation.
-
-
Analysis Logic (The "Self-Validating" Loop):
Visualizations
Diagram 1: Structural Elicidation Workflow
This decision tree guides the researcher from crude product to definitive structure.
Caption: Logical decision matrix for determining the regiochemistry of substituted furans.
Diagram 2: HMBC vs. NOESY Logic
This diagram illustrates the specific mechanistic signals expected for a 2,3-disubstituted furan.
Caption: Diagnostic correlations: HMBC confirms bonding, while NOE confirms adjacent positioning.
References
-
Li, X., et al. (2022). Lewis-Acid-Catalyzed Regioselective Construction of Diversely Functionalized Polycyclic Fused Furans. Organic Letters. Available at: [Link]
-
Donnelly, D. M., & Meegan, M. J. (Comprehensive Heterocyclic Chemistry). Furans and their Benzo Derivatives: Synthesis and Applications. ScienceDirect. Available at: [Link]
-
Sarpong, R., et al. (2016). Olefin cross-metathesis-based approaches to furans: procedures for the preparation of di- and trisubstituted variants. Nature Protocols. Available at: [Link]
-
Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry. Available at: [Link]
Sources
comparison of reactivity between the aryl bromide and benzyl bromide moieties
A Comparative Guide to the Reactivity of Aryl and Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the design and development of pharmaceuticals, the choice of starting materials and intermediates is paramount. Among the vast arsenal of organic halides, aryl and benzyl bromides are ubiquitous building blocks. However, their structural similarity—a bromine atom connected to a benzene ring system—belies a profound difference in chemical reactivity. This guide provides an in-depth comparison of the reactivity between aryl and benzyl bromide moieties, grounded in mechanistic principles and supported by experimental data, to inform logical and efficient synthetic design.
The Crux of the Matter: Structural and Electronic Divergence
The fundamental difference in reactivity between an aryl bromide (e.g., bromobenzene) and a benzyl bromide stems from the hybridization of the carbon atom bonded to the bromine and the resulting electronic environment.[1]
-
Aryl Bromide: The bromine atom is attached to an sp²-hybridized carbon of the aromatic ring. This bond is shorter and stronger than a typical C-Br bond due to the increased s-character and the delocalization of the halogen's lone pairs into the π-system of the ring.[2] This partial double-bond character makes the C-Br bond difficult to break.[1]
-
Benzyl Bromide: The bromine is attached to an sp³-hybridized carbon, which is in turn bonded to the aromatic ring.[1] This C(sp³)-Br bond is a standard single bond, comparable in strength and length to that in a typical alkyl halide.
This seemingly subtle distinction dictates the preferred reaction pathways for each molecule, steering them toward entirely different mechanistic classes.
Mechanistic Dichotomy: Navigating Substitution Reactions
The most common reactions involving organic halides are nucleophilic substitutions. Here, the divergence between aryl and benzyl bromides is stark.
Benzyl Bromide: A Chameleon in Nucleophilic Substitution
Benzyl bromide readily participates in both Sₙ1 and Sₙ2 reactions, its pathway often dictated by the reaction conditions.[3][4]
-
Sₙ2 Pathway: With a strong nucleophile in a polar aprotic solvent, benzyl bromide is an excellent substrate for Sₙ2 reactions.[5] The benzylic carbon is relatively unhindered (for a primary halide), and the transition state is stabilized by the adjacent π-system of the benzene ring.[6][7]
-
Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the Sₙ1 mechanism is favored.[8][9] The departure of the bromide leaving group forms a benzyl carbocation. This intermediate is exceptionally stable due to the delocalization of the positive charge throughout the aromatic ring via resonance, making its formation energetically accessible.[7]
Caption: Reaction pathways for Benzyl Bromide.
Aryl Bromide: The Reluctant Substitution Partner
Aryl bromides are notoriously unreactive towards standard Sₙ1 and Sₙ2 conditions.
-
Resistance to Sₙ2: The backside attack required for an Sₙ2 reaction is sterically blocked by the benzene ring itself.[10][11]
-
Resistance to Sₙ1: The formation of a phenyl cation via an Sₙ1 pathway is highly unfavorable. The empty orbital of this cation would be an sp² orbital, which holds the positive charge poorly and cannot be stabilized by resonance within the ring.[8]
For substitution to occur on an aryl bromide, more specialized and often forcing conditions are necessary, proceeding through distinct mechanisms:
-
Nucleophilic Aromatic Substitution (SₙAr): This pathway becomes viable if the aromatic ring is "activated" by potent electron-withdrawing groups (like -NO₂) at the ortho and/or para positions.[10][12][13] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12]
-
Elimination-Addition (Benzyne Mechanism): In the presence of an extremely strong base (e.g., NaNH₂), an elimination of HBr can occur to form a highly reactive "benzyne" intermediate, which is then rapidly attacked by a nucleophile.[13][14]
Caption: Reaction pathways for Aryl Bromide.
Experimental Evidence: A Head-to-Head Comparison
To illustrate these differences, we can compare their performance in two common synthetic transformations.
Scenario 1: Williamson Ether Synthesis
The Williamson ether synthesis, a classic Sₙ2 reaction, provides a clear demonstration of the reactivity gap.[15] The goal is to form an ether from an alkoxide and an organic halide.
Experimental Protocol: Comparative Ether Synthesis
-
Reaction Setup: Two separate flasks are prepared.
-
Flask A (Benzyl Bromide): Sodium phenoxide (1.1 mmol) is dissolved in 10 mL of a polar aprotic solvent like DMF. Benzyl bromide (1.0 mmol) is added.
-
Flask B (Aryl Bromide): Sodium ethoxide (1.1 mmol) is dissolved in 10 mL of DMF. Bromobenzene (1.0 mmol) is added.
-
-
Reaction Conditions: Both flasks are stirred at a moderately elevated temperature (e.g., 60-80 °C) and monitored by TLC or GC-MS.
-
Workup: After several hours (or 24 hours for comparison), the reactions are quenched with water and extracted with diethyl ether. The organic layers are dried and concentrated.
Expected Outcomes:
| Feature | Flask A (Benzyl Bromide) | Flask B (Aryl Bromide) | Rationale |
| Reaction Rate | Fast (typically < 2 hours) | Extremely slow to no reaction | Benzyl bromide is an excellent Sₙ2 substrate. Aryl bromide is inert to Sₙ2.[11][15] |
| Primary Product | Benzyl phenyl ether | Unreacted bromobenzene | The Sₙ2 pathway is highly favorable for the benzylic system.[16] |
| Yield | High (>90%) | Negligible (<1%) | Reflects the vast difference in reaction rates and substrate suitability. |
This experiment unequivocally shows that under standard Sₙ2 conditions, benzyl bromide is highly reactive while aryl bromide is essentially inert.
Scenario 2: Palladium-Catalyzed Suzuki Cross-Coupling
While aryl bromides are poor substrates for nucleophilic substitution, they excel in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17] Benzyl halides can also participate, but their behavior and optimal conditions differ.[18]
The Suzuki reaction involves three key steps: oxidative addition of the halide to a Pd(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to form the new C-C bond.[17]
Experimental Protocol: Comparative Suzuki Coupling
-
Reaction Setup: Two separate, inert-atmosphere flasks are prepared.
-
Flask A (Aryl Bromide): Bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst like Pd(PPh₃)₄ (2 mol%), and a base such as K₂CO₃ (2.0 mmol) are combined in a solvent mixture like toluene/ethanol/water.[19]
-
Flask B (Benzyl Bromide): Benzyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), a specialized palladium catalyst system such as PdCl₂(dppf) (2 mol%), and a base like Cs₂CO₃ (3.0 mmol) are combined in a solvent like THF/water.[18]
-
-
Reaction Conditions: Both flasks are heated (e.g., 80-90 °C) under an inert atmosphere (N₂ or Ar) and monitored.
-
Workup: Standard aqueous workup and purification by column chromatography.
Expected Outcomes & Analysis:
| Feature | Flask A (Aryl Bromide) | Flask B (Benzyl Bromide) | Rationale |
| Reaction Type | Standard Suzuki-Miyaura Cross-Coupling | Suzuki-Miyaura Cross-Coupling | Both can form C(sp²)-C(sp²) or C(sp³)-C(sp²) bonds. |
| Key Challenge | Oxidative addition to the strong C(sp²)-Br bond. | Competing Sₙ2 side reactions and β-hydride elimination. | The C-Br bond in aryl bromides is strong, requiring an efficient catalyst.[17] Benzyl bromides are prone to nucleophilic attack by the base or solvent. |
| Optimal Catalyst | Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands).[20] | Often requires specific ligands (e.g., dppf, SPhos) to promote oxidative addition over side reactions.[18] | Ligand choice is critical to modulate the catalyst's reactivity and stability for each substrate type. |
| Product | Biphenyl | Diphenylmethane | The coupling connects the two organic fragments. |
| Yield | Generally high (>85%) | Moderate to high (60-95%), but highly condition-dependent.[18] | The Suzuki reaction is robust for aryl bromides. Yields for benzyl bromides are sensitive to the prevention of side reactions. |
This comparison highlights that while both substrates can undergo cross-coupling, the aryl bromide is a more "classic" and robust substrate for this transformation. The high reactivity of the benzyl bromide C-Br bond makes it susceptible to non-catalytic side reactions, necessitating more carefully tailored conditions.
Implications for Synthetic Strategy
Understanding these reactivity differences is crucial for efficient molecular design in drug development and other fields.
-
Orthogonal Reactivity: The inertness of aryl bromides to nucleophiles allows them to be carried through multi-step syntheses, serving as a handle for a late-stage cross-coupling reaction without interfering with earlier steps that use strong nucleophiles.
-
Protecting Group Strategies: The lability of the benzyl C-Br bond is exploited in benzyl protecting groups for alcohols and amines, which can be cleaved under mild hydrogenolysis conditions—a reaction that leaves an aryl C-Br bond untouched.
-
Sequential Functionalization: In a molecule containing both aryl and benzyl bromide moieties, a nucleophile can be used to selectively displace the benzylic bromine, leaving the aryl bromine available for a subsequent, mechanistically distinct transformation like a Suzuki or Buchwald-Hartwig coupling.
Conclusion
The comparison between aryl and benzyl bromides is a quintessential lesson in organic chemistry: structure dictates reactivity. Benzyl bromide, with its sp³-hybridized carbon, behaves like a highly activated alkyl halide, readily undergoing Sₙ1 and Sₙ2 reactions. In stark contrast, the sp²-hybridized carbon and stronger C-Br bond of an aryl bromide render it inert to these pathways, making it an ideal candidate for the powerful transformations of transition-metal catalysis. For the practicing scientist, mastering this dichotomy is not merely an academic exercise; it is a fundamental prerequisite for the logical, predictable, and elegant construction of complex molecules that drive scientific innovation.
References
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C–C Bond Formation. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956–1959. [Link]
-
Molander, G. A., & Luciana, A. S. (2005). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chem Help ASAP. (2019). Reactive SN2 Alkyl Groups - Benzyl and Allyl Groups. YouTube. [Link]
-
Oreate AI Blog. (2026). Aryl vs. Benzyl: Understanding the Distinctive Chemistry. [Link]
-
Reddit. (2023). SN1 or SN2. r/OrganicChemistry. [Link]
-
Pubs.acs.org. (2021). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]
-
Quora. (2017). What is the difference between benzylic halide and aryl halide?. [Link]
-
ResearchGate. (2018). Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in.... [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. [Link]
-
SlidePlayer. Nucleophilic Aromatic Substitution. [Link]
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Science Learning Center. Relative Rates of SN1 and SN2 Reactions. [Link]
-
YouTube. (2021). Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]
Sources
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. byjus.com [byjus.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Furan-Based Compounds
For drug development professionals, the furan ring is a valuable scaffold. It often serves as a bioisostere for phenyl groups, capable of enhancing receptor interactions and improving pharmacokinetic profiles.[1][2][3] However, this heterocyclic motif carries a significant liability: the potential for metabolic activation into toxic intermediates.[4][5][6] This guide provides an in-depth comparison of the essential experimental systems used to assess the metabolic stability of furan-containing compounds, moving beyond simple protocols to explain the causal biochemistry that should guide your experimental design. Our objective is to build a robust, self-validating framework to predict and mitigate the risks associated with this important chemical class.
The Metabolic Challenge: Furan Bioactivation
The primary concern with furan-containing xenobiotics is their susceptibility to oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP2E1.[4][7][8] This process does not typically lead to simple hydroxylation but instead opens the furan ring to form highly reactive and electrophilic intermediates. Depending on the substitution pattern of the furan ring, this intermediate is either an epoxide or, more commonly for the unsubstituted furan, a highly toxic α,β-unsaturated dialdehyde called cis-2-butene-1,4-dial (BDA).[4][5][7][9][10]
This reactive metabolite is the root of furan-associated toxicity. Its electrophilic nature allows it to readily form covalent bonds with cellular nucleophiles, including amino acid residues in proteins and DNA bases.[4][10] This adduct formation can disrupt protein function, lead to DNA damage, and trigger cellular stress responses. Furthermore, the reactive intermediate rapidly depletes cellular glutathione (GSH), a critical endogenous antioxidant, leaving the cell vulnerable to oxidative damage and initiating pathways that can lead to cell death, particularly in the liver (hepatotoxicity).[4][11][12]
Understanding this bioactivation pathway is critical for designing a sound strategy to assess the risk of any new furan-containing drug candidate.
Caption: CYP450-mediated bioactivation of furan to a reactive metabolite.
A Comparative Guide to In Vitro Metabolic Stability Assays
The primary goal of in vitro metabolic stability assays is to measure a compound's susceptibility to biotransformation.[13][14] This is quantified by determining the compound's half-life (t½) and its intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[15][16] These parameters are crucial for predicting in vivo pharmacokinetic properties like bioavailability and dosing intervals.[16] For furan-based compounds, this assessment is the first line of defense in identifying metabolic liabilities.
Method 1: Human Liver Microsomes (HLM)
Human liver microsomes are subcellular fractions—vesicles formed from the endoplasmic reticulum of hepatocytes.[17] They are a cost-effective and high-throughput tool, making them an excellent choice for early-stage screening.[17][18]
-
Underlying Principle & Causality: HLMs contain a high concentration of Phase I metabolic enzymes, most notably the CYP superfamily, which are the primary drivers of furan oxidation.[17][19][20] By incubating a compound with HLMs and a necessary cofactor (NADPH for CYPs), we can isolate and measure the rate of Phase I metabolism with minimal interference from other cellular processes like transport or cytosolic conjugation.[17][21] This makes HLMs ideal for quickly ranking compounds based on their susceptibility to CYP-mediated degradation. The major limitation is the absence of cytosolic enzymes and the complete cellular machinery, meaning it cannot assess the full metabolic profile.[22][23]
-
Experimental Protocol: HLM Stability Assay
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of the furan test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and the liver microsomes (e.g., 0.5 mg/mL).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope), from which intrinsic clearance (CLint) is derived.
-
Method 2: Liver S9 Fraction
The S9 fraction is a supernatant preparation that contains both the microsomal and the cytosolic components of liver cells.[13]
-
Underlying Principle & Causality: The key advantage of the S9 fraction over microsomes is the inclusion of cytosolic enzymes, such as sulfotransferases (SULTs) and glutathione S-transferases (GSTs).[13] For furan compounds, this is particularly relevant. While CYPs in the microsomal fraction generate the reactive metabolite, GSTs in the cytosolic fraction are responsible for conjugating it with glutathione for detoxification.[11] Therefore, using the S9 fraction provides a more complete picture of the interplay between Phase I activation and Phase II detoxification, potentially offering a more balanced view of the compound's metabolic fate.
Method 3: Cryopreserved Hepatocytes
Intact, viable liver cells (hepatocytes) are considered the "gold standard" for in vitro metabolism studies because they most closely replicate the in vivo environment.[18][22]
-
Underlying Principle & Causality: Hepatocytes contain the full suite of Phase I and Phase II metabolic enzymes, along with the necessary cofactors in their physiological concentrations and cellular compartments.[22][23][24] Crucially, they also possess intact cell membranes with active uptake and efflux transporters.[23] This is a critical factor that subcellular fractions cannot replicate. For a furan compound to be metabolized, it must first cross the cell membrane. The resulting data, therefore, integrates permeability, transport, and metabolism, providing the most physiologically relevant estimation of hepatic clearance in vivo.[23][24][25]
-
Experimental Protocol: Hepatocyte Stability Assay
-
Preparation: Rapidly thaw cryopreserved hepatocytes and determine cell viability (must be >80%). Resuspend the cells in an appropriate incubation medium.
-
Incubation: In a 96-well plate, add the hepatocyte suspension (e.g., 0.5-1.0 million cells/mL) and the test compound (final concentration typically 1 µM).
-
Time Course: Place the plate on an orbital shaker in an incubator at 37°C with 5% CO₂. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture.
-
Termination & Analysis: Terminate the reaction by adding ice-cold acetonitrile with an internal standard, followed by centrifugation and LC-MS/MS analysis of the supernatant, as described for the HLM assay.
-
Data Processing: Calculate t½ and CLint. This CLint value can be further scaled to predict in vivo human hepatic clearance.[15][24]
-
Caption: General experimental workflow for in vitro metabolic stability assays.
Data Presentation and System Comparison
The choice of in vitro system is a trade-off between throughput, cost, and physiological relevance.
| In Vitro System | Advantages | Disadvantages | Best Use Case |
| Liver Microsomes | High throughput, low cost, good for assessing Phase I metabolism.[17][18] | Lacks cytosolic enzymes, cofactors, and transporters; may underpredict clearance for some compounds.[22][23][25] | Early-stage screening and ranking of large numbers of compounds for CYP liability. |
| Liver S9 Fraction | Includes both microsomal and cytosolic enzymes, providing a broader view of metabolism.[13] | Still lacks cellular context (transporters, membrane barriers). | Assessing compounds where cytosolic conjugation (e.g., GSH) is a suspected major pathway. |
| Hepatocytes | "Gold standard"; contains the full complement of enzymes, cofactors, and transporters in a physiological setting.[18][22] | Lower throughput, higher cost, more complex assay. | Generating definitive CLint data for lead candidates to predict human hepatic clearance.[15][24] |
Representative Data Comparison
The following table illustrates how data for three hypothetical furan-based compounds might differ across the three systems.
| Compound ID | Description | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10⁶ cells) |
| FUR-001 | Stable Compound | Microsomes | > 60 | < 5 |
| (Designed to block metabolism) | S9 Fraction | > 60 | < 5 | |
| Hepatocytes | > 120 | < 3 | ||
| FUR-002 | Moderately Metabolized | Microsomes | 25 | 28 |
| (Standard Furan) | S9 Fraction | 22 | 32 | |
| Hepatocytes | 18 | 45 | ||
| FUR-003 | Highly Unstable | Microsomes | < 5 | > 140 |
| (Metabolically labile site) | S9 Fraction | < 5 | > 150 | |
| Hepatocytes | < 5 | > 200 |
Causality in the Data: For FUR-002, the clearance is slightly higher in S9 due to the contribution of cytosolic enzymes, and significantly higher in hepatocytes, reflecting efficient uptake into the cell. This highlights the superior predictive power of the more complex systems for compounds that are substrates for transporters and multiple enzyme systems.
Beyond Stability: The Critical Need for Reactive Metabolite Trapping
For furan-containing compounds, measuring the rate of parent drug disappearance is insufficient. A compound may be highly unstable but be metabolized through a benign pathway. Conversely, a moderately stable compound could produce a significant amount of a toxic metabolite. Therefore, it is essential to directly detect the formation of reactive intermediates.[6]
This is achieved through "trapping" experiments. By including a high concentration of a soft nucleophile like glutathione (GSH) or N-acetylcysteine (NAC) in the incubation mixture (microsomes, S9, or hepatocytes), any electrophilic metabolite formed will be captured, or "trapped," as a stable conjugate.[4][7][11] The subsequent detection and quantification of these GSH or NAC adducts by LC-MS/MS provides direct, unambiguous evidence of reactive metabolite formation.[7] This information is critical for risk assessment and is a key consideration under regulatory guidelines like the FDA's "Metabolites in Safety Testing" (MIST) guidance.[26][27]
Conclusion and Strategic Recommendations
Assessing the metabolic stability of furan-based compounds requires a multi-faceted, tiered approach grounded in a strong understanding of their bioactivation mechanism.
-
Early Screening (HLM): Utilize human liver microsomes for high-throughput screening of initial compound libraries to quickly identify and deprioritize candidates with high CYP-mediated instability.
-
Lead Characterization (Hepatocytes): For promising candidates, progress to hepatocyte stability assays. This provides the most reliable in vitro data for predicting human hepatic clearance by incorporating cellular transport and the full enzymatic machinery.
-
Mandatory Safety Check (Trapping Studies): For any furan-containing compound intended for further development, reactive metabolite trapping studies in either microsomes or hepatocytes are non-negotiable. The absence of parent drug disappearance does not equal safety; the absence of trapped adducts is the true goal.
By integrating these comparative methods, researchers can build a comprehensive metabolic profile, enabling the design of safer, more effective furan-containing therapeutics and making informed decisions to advance only those candidates with the highest probability of success.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. [Link]
-
Lin, H. L., & Hollenberg, P. F. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. [Link]
-
Peterson, L. A., Vu, C. C., & Cummings, M. E. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(3), 596–601. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan CRO Services. [Link]
-
Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio Insights. [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Creative Bioarray Services. [Link]
-
Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]
-
Boyd, M. R., & Statham, C. N. (1983). Toxicity mediated by reactive metabolites of furans. Drug Metabolism Reviews, 14(1), 35-47. [Link]
-
Maurel, P., & Fabre, G. (1990). Use of human and animal liver microsomes in drug metabolic studies. Annales de Biologie Clinique, 48(7), 447-452. [Link]
-
Chan, J. Y., & Peterson, L. A. (2007). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology, 20(9), 1312–1318. [Link]
-
Kedderis, G. L., & Held, S. D. (1996). Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans. Toxicology and Applied Pharmacology, 140(1), 123–130. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Domainex Services. [Link]
-
Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 32(4-5), 214–227. [Link]
-
Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Evotec ADME-Tox Solutions. [Link]
-
Ananthula, S., & De-Graft, J. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]
-
Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Semantic Scholar. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray Services. [Link]
-
Peltonen, L. M., & Zerbe, P. (2020). Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). The Plant Journal, 103(1), 139–153. [Link]
-
Lin, H. L., & Hollenberg, P. F. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. ResearchGate. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ACS Publications - Chemical Research in Toxicology. [Link]
-
Baranczewski, P., & Stańczak, A. (2006). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
Peterson, L. A. (2015). Hepatobiliary Toxicity of Furan: Identification of Furan Metabolites in Bile of Male F344/N Rats. Semantic Scholar. [Link]
-
Tian, M., Peng, Y., & Zheng, J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 385–396. [Link]
-
Various Authors. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Soars, M. G., & Riley, R. J. (2005). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 6(5), 431-443. [Link]
-
Evotec (Cyprotex). (n.d.). Low Clearance Hepatocyte Stability Assay. Evotec. [Link]
-
Peterson, L. A. (2006). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews, 38(4), 615–626. [Link]
-
Wang, Y., et al. (2023). Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology. Molecules, 28(13), 5057. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Kedderis, G. L., & Sprankle, C. S. (1995). Furan-induced cytolethality in isolated rat hepatocytes: correspondence with in vivo dosimetry. Toxicology and Applied Pharmacology, 134(2), 240–247. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. FDA. [Link]
-
BioIVT. (2023). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]
-
Obach, R. S. (2001). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. [Link]
-
White, S., et al. (2016). Best practices for metabolite quantification in drug development: updated recommendation from the European Bioanalysis Forum. Bioanalysis, 8(12), 1297–1305. [Link]
-
Various Authors. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Furan-induced cytolethality in isolated rat hepatocytes: correspondence with in vivo dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. nuvisan.com [nuvisan.com]
- 16. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 24. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
- 27. Best practices for metabolite quantification in drug development: updated recommendation from the European Bioanalysis Forum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-(3-(bromomethyl)phenyl)furan
For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of 2-Bromo-5-(3-(bromomethyl)phenyl)furan, a halogenated organic compound. Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the Compound
2-Bromo-5-(3-(bromomethyl)phenyl)furan is a brominated aromatic compound. While specific toxicity data for this exact molecule may not be readily available, its structural features suggest several potential hazards that must be managed with caution.
-
Halogenated Organic Compound: Brominated compounds are often toxic and persistent in the environment.[1][2] High-temperature incineration is typically required for their complete destruction to prevent the formation of hazardous byproducts.[1][3]
-
Lachrymator Potential: The presence of a bromomethyl group (-CH2Br) suggests that this compound is likely a lachrymator, capable of causing severe irritation to the eyes, skin, and respiratory tract upon contact.[4]
-
Reactivity: Bromine-containing compounds can be reactive and may be incompatible with strong oxidizing agents, bases, and certain metals.[5][6]
Table 1: Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Class | Potential Effects | Required Engineering Controls & PPE |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[7][8][9] | Always handle in a certified chemical fume hood.[10] |
| Skin/Eye Irritant | Causes skin irritation and serious eye damage.[7][9][10] Potential lachrymator.[4] | Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.[5][10] |
| Respiratory Irritant | May cause respiratory irritation.[7][9] | Use only in a well-ventilated area, preferably a chemical fume hood.[5] |
| Environmental Hazard | Toxic to aquatic life.[11] | Prevent release to the environment. All waste must be collected for proper disposal.[10] |
Spill Management: A Step-by-Step Emergency Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Immediately alert all personnel in the vicinity of the spill.
-
If the spill is large or the ventilation is inadequate, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.[10]
Step 2: Don Appropriate PPE
-
Before addressing the spill, ensure you are wearing the correct PPE: two pairs of nitrile gloves, a lab coat, chemical splash goggles, and a face shield.[10][12] If there is a risk of significant vapor inhalation, a respirator may be necessary.[13]
Step 3: Contain the Spill
-
For liquid spills, create a dike around the spill using an inert absorbent material such as sand, calcium carbonate, or sodium bicarbonate.[12][14][15] Do not use combustible materials like sawdust.[14][16]
Step 4: Absorb and Collect
-
Carefully apply the absorbent material, working from the outside of the spill inward to prevent spreading.[15]
-
Once the material is fully absorbed, use non-sparking tools to gently sweep the mixture into a designated, properly labeled hazardous waste container.[12][14]
Step 5: Decontaminate the Area
-
Wash the spill area with soap and water.[12] Collect the rinse water for disposal as hazardous waste.
Step 6: Dispose of Contaminated Materials
-
All used absorbent materials, contaminated PPE, and cleaning supplies must be placed in a sealed, labeled container for hazardous waste disposal.[17]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Properly characterizing and segregating chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.
-
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound would likely be classified as a hazardous waste due to its characteristics as a halogenated organic compound.[18] It falls under the category of wastes that should not be land-disposed without prior treatment.[19]
-
Segregation is Key: Never mix brominated organic waste with other waste streams. Specifically, keep it separate from:
-
Aqueous waste: To prevent environmental contamination.
-
Strong acids or bases: To avoid potential violent reactions.
-
Oxidizing agents: To prevent fire or explosion hazards.[5]
-
Non-halogenated solvent waste: Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[20]
-
Disposal Procedures: A Detailed Workflow
The following workflow outlines the process from waste generation to final disposal.
Step-by-Step Protocol:
-
Waste Collection: Collect all waste containing 2-Bromo-5-(3-(bromomethyl)phenyl)furan, including unreacted material, contaminated solvents, and spill cleanup debris, in a designated container.[17]
-
Container Selection: Use a robust, chemically compatible container with a secure, tight-fitting lid. Glass or polyethylene containers are generally suitable. Ensure the container is in good condition and free from leaks.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "2-Bromo-5-(3-(bromomethyl)phenyl)furan," and any other components in the waste mixture.[21] The label should also include the relevant hazard pictograms (e.g., irritant, environmentally hazardous).
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[8] The storage area should have secondary containment to capture any potential leaks.[6]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a waste pickup. Do not dispose of this chemical down the drain.[20][22]
-
Final Disposition: The EHS department will consolidate the waste for transport by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF). The required method of disposal for halogenated organic compounds is typically high-temperature incineration, which ensures complete destruction of the molecule.[1][3]
Emergency Procedures: In Case of Exposure
Immediate action is required in the event of personal exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Always have the Safety Data Sheet (SDS) for the compound available for emergency responders.
References
-
Bromine Safety Guidelines. (n.d.). Rutgers University Environmental Health and Safety. Retrieved February 15, 2026, from [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). ExportersIndia.com. Retrieved February 15, 2026, from [Link]
-
Liquid Organic Peroxide Spill Clean Up. (n.d.). American Chemistry Council. Retrieved February 15, 2026, from [Link]
-
Lachrymators. (n.d.). Brandeis University Laboratory Safety. Retrieved February 15, 2026, from [Link]
-
Spill Cleanup. (n.d.). Pesticide Environmental Stewardship. Retrieved February 15, 2026, from [Link]
-
Chemical Spill Procedures. (n.d.). University of California, Berkeley, Environment, Health and Safety. Retrieved February 15, 2026, from [Link]
-
Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved February 15, 2026, from [Link]
-
Bromination safety. (2024, June 7). YouTube. Retrieved February 15, 2026, from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved February 15, 2026, from [Link]
-
Bromine - Safety Data Sheet. (2023, January 12). Breckland Scientific Supplies Ltd. Retrieved February 15, 2026, from [Link]
-
Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full. (n.d.). AMPri. Retrieved February 15, 2026, from [Link]
-
What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved February 15, 2026, from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. (n.d.). University of Alberta. Retrieved February 15, 2026, from [Link]
-
Bromine in orgo lab SOP. (n.d.). Providence College Environmental Health and Safety. Retrieved February 15, 2026, from [Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (n.d.). P2 InfoHouse. Retrieved February 15, 2026, from [Link]
-
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]
-
Standard Operating Procedure: Bromine. (2013, March 13). Marquette University. Retrieved February 15, 2026, from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved February 15, 2026, from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved February 15, 2026, from [Link]
-
In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Environmental Health and Safety. Retrieved February 15, 2026, from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved February 15, 2026, from [Link]
-
Laboratory Waste Disposal. (n.d.). University of Wollongong. Retrieved February 15, 2026, from [Link]
Sources
- 1. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 2. p2infohouse.org [p2infohouse.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 5. dollycorporation.com [dollycorporation.com]
- 6. scribd.com [scribd.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. youtube.com [youtube.com]
- 14. americanchemistry.com [americanchemistry.com]
- 15. ehs.gatech.edu [ehs.gatech.edu]
- 16. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 17. ehs.providence.edu [ehs.providence.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 20. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 21. canterbury.ac.nz [canterbury.ac.nz]
- 22. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
